2-Benzothiazolethiol-d4
説明
Structure
3D Structure
特性
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWHUQXZSMYRE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzothiazolethiol-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of 2-Benzothiazolethiol-d4. This deuterated analog of 2-Mercaptobenzothiazole (B37678) (MBT) is a crucial tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it serves as a stable isotope-labeled internal standard.
Chemical Structure and Properties
This compound, also known as 2-Mercaptobenzothiazole-d4 or MBT-d4, is a deuterated form of the vulcanization accelerator and bioactive compound, 2-Mercaptobenzothiazole. The deuteration occurs on the benzene (B151609) ring, which provides a distinct mass difference for mass spectrometry-based analytical methods without significantly altering its chemical properties.
The chemical structure of this compound is characterized by a benzothiazole (B30560) core with a thiol group at the 2-position and deuterium (B1214612) atoms replacing the hydrogen atoms on the benzene ring.[1][2] It exists in tautomeric equilibrium between the thiol and thione forms.[3]
Below is a diagram illustrating the chemical structure and its tautomeric forms.
Caption: Chemical structure and tautomerism of this compound.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, 2-Mercaptobenzothiazole.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇D₄HNS₂ | [1][2] |
| Molecular Weight | 171.28 g/mol | [1][2] |
| CAS Number | 1346598-64-8 | [1][2] |
| Appearance | Neat | [1] |
| Purity | >95% (HPLC) | [4] |
| Storage Temperature | -20°C | [4] |
| SMILES | [2H]c1c([2H])c([2H])c2sc(=S)[nH]c2c1[2H] | [1] |
| InChI | InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | [1] |
Table 2: Properties of 2-Mercaptobenzothiazole (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₇H₅NS₂ | [5] |
| Molecular Weight | 167.25 g/mol | [5] |
| CAS Number | 149-30-4 | [5] |
| Appearance | Pale yellow, crystalline substance | [3] |
| Melting Point | 180.2 - 181.7 °C | [3] |
| Boiling Point | Decomposes above 260 °C | [3] |
| Density | 1.42 g/cm³ (at 20°C) | [3] |
| Solubility in Water | Sparingly soluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Amino-3,4,5,6-tetradeuteriothiophenol
A potential method for the deuteration of anilines involves acid-catalyzed hydrogen-deuterium exchange.
-
Materials: 2-Aminothiophenol (B119425), Deuterium oxide (D₂O), Deuterated sulfuric acid (D₂SO₄).
-
Procedure:
-
2-Aminothiophenol is dissolved in an excess of D₂O.
-
A catalytic amount of D₂SO₄ is added to the solution.
-
The mixture is heated under reflux for an extended period to allow for the exchange of aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion, the reaction mixture is cooled, and the deuterated product is neutralized with a suitable base (e.g., NaOD in D₂O) and extracted with an organic solvent.
-
The solvent is removed under reduced pressure to yield 2-Amino-3,4,5,6-tetradeuteriothiophenol.
-
Step 2: Cyclization to form this compound
The cyclization of 2-aminothiophenol with carbon disulfide is a common method for synthesizing 2-mercaptobenzothiazole.
-
Materials: 2-Amino-3,4,5,6-tetradeuteriothiophenol, Carbon disulfide (CS₂), a suitable base (e.g., sodium hydroxide).
-
Procedure:
-
2-Amino-3,4,5,6-tetradeuteriothiophenol is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of carbon disulfide and a base are added to the solution.
-
The reaction mixture is heated under reflux.
-
After cooling, the product is precipitated by acidification with a mineral acid.
-
The resulting solid, this compound, is collected by filtration, washed with water, and purified by recrystallization.
-
Analytical Method: Quantification of 2-Mercaptobenzothiazole in Urine using LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of 2-Mercaptobenzothiazole (MBT) in biological matrices. The following is a summary of a typical LC-MS/MS method.
-
Sample Preparation:
-
Urine samples are spiked with a known concentration of this compound as an internal standard.
-
The samples undergo enzymatic hydrolysis to release conjugated MBT.
-
The hydrolyzed samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extracted samples are injected into a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid) is typically used.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
2-Mercaptobenzothiazole (MBT): m/z 168 → 135
-
This compound (Internal Standard): m/z 172 → 139
-
-
-
The following diagram illustrates the general workflow for this analytical method.
Caption: Workflow for the quantification of 2-Mercaptobenzothiazole in urine.
Biological Activity and Applications
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, 2-Mercaptobenzothiazole (MBT), exhibits a wide range of biological activities. It is important to note that the specific effects of deuteration on these activities have not been extensively studied, but the general biological profile of MBT provides a valuable context.
Derivatives of 2-mercaptobenzothiazole have been reported to possess various pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: MBT and its derivatives have shown efficacy against various bacteria and fungi.
-
Enzyme Inhibition: These compounds can act as inhibitors for several enzymes, such as monoamine oxidase and heat shock protein 90.
-
Anti-inflammatory and Antitumor Activities: Some derivatives have demonstrated anti-inflammatory and antitumor properties in preclinical studies.
The mechanism of action for these activities often involves the interaction of the benzothiazole core and the reactive thiol group with biological macromolecules.
In drug development, the primary application of this compound is in pharmacokinetic studies. By using it as an internal standard, researchers can accurately measure the concentration of the parent drug (MBT or its derivatives) in biological fluids and tissues over time. This is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of a stable isotope-labeled standard like this compound minimizes analytical variability and improves the accuracy and precision of the results.
The following diagram depicts a simplified logical relationship of how this compound is utilized in drug development.
Caption: Role of this compound in drug development.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of 2-Mercaptobenzothiazole and its derivatives in complex biological matrices. While the biological activities of the deuterated form itself are not well-documented, the extensive pharmacological profile of the non-deuterated parent compound suggests a wide range of potential applications for benzothiazole-based compounds in drug discovery. This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and applications of this compound to support its effective use in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 3. diva-portal.org [diva-portal.org]
- 4. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
An In-Depth Technical Guide to the Synthesis and Purification of 2-Benzothiazolethiol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Benzothiazolethiol-d4 (2-MBT-d4), a deuterated isotopic analog of the widely used industrial chemical 2-mercaptobenzothiazole. Due to its utility as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based biomonitoring and environmental studies, a reliable source of high-purity 2-MBT-d4 is essential. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and characterization data.
Introduction
This compound is a stable isotope-labeled version of 2-mercaptobenzothiazole, with four deuterium (B1214612) atoms incorporated into the benzene (B151609) ring. This isotopic labeling makes it an ideal internal standard for analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The non-deuterated compound, 2-mercaptobenzothiazole, is a high-production-volume chemical primarily used as a vulcanization accelerator in the rubber industry. It is also found in fungicides and as a corrosion inhibitor. Its prevalence has led to concerns about human exposure and environmental contamination, necessitating sensitive and accurate analytical methods for its detection, for which 2-MBT-d4 is a critical component.
Synthesis of this compound
The synthesis of this compound is not widely published in peer-reviewed literature, as it is primarily produced commercially as an analytical standard. However, a robust synthetic route can be adapted from the well-established industrial synthesis of 2-mercaptobenzothiazole, which involves the high-pressure reaction of aniline (B41778) with carbon disulfide and sulfur. By substituting the starting aniline with its deuterated counterpart, aniline-d5, the desired deuterated product can be obtained.
The overall reaction is as follows:
C₆D₅NH₂ + CS₂ + S → C₇HD₄NS₂ + H₂S
Caption: General reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
This protocol is adapted from established industrial processes for the synthesis of the non-deuterated analog.
Materials and Reagents:
-
Aniline-d5 (C₆D₅NH₂)
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
High-pressure autoclave reactor
Procedure:
-
Charging the Reactor: In a high-pressure autoclave reactor, combine aniline-d5, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.3:1 of aniline-d5:carbon disulfide:sulfur.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature of 240-250 °C. The reaction is carried out under the autogenous pressure generated by the reactants and the hydrogen sulfide (B99878) byproduct, which can reach up to 10 MPa.
-
Reaction Time: Maintain the reaction at the target temperature and pressure for approximately 2-4 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to below 100 °C. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide (B78521) solution.
-
Product Isolation: The crude product, a molten mixture at reaction temperature, will solidify upon cooling. The crude this compound can then be collected from the reactor.
Purification of this compound
The crude product from the synthesis contains unreacted starting materials and various byproducts. A common and effective method for purification involves dissolution in an alkaline solution, filtration of insoluble impurities, and subsequent reprecipitation with acid.
Experimental Protocol for Purification
Materials and Reagents:
-
Crude this compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Filtration apparatus
Procedure:
-
Dissolution in Base: Dissolve the crude this compound in an aqueous solution of sodium hydroxide (e.g., 5-10% w/v). The thiol group deprotonates to form the water-soluble sodium salt.
-
Filtration: Filter the alkaline solution to remove any insoluble impurities.
-
Reprecipitation: Slowly add hydrochloric acid (e.g., 10-20% v/v) to the filtrate with stirring. This will protonate the thiolate, causing the purified this compound to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated product by filtration. Wash the solid with deionized water until the washings are neutral to remove any residual acid and salts.
-
Drying: Dry the purified product under vacuum to yield this compound as a pale yellow solid.
Data Presentation
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇D₄HNS₂ |
| Molecular Weight | 171.28 g/mol |
| CAS Number | 1346598-64-8 |
| Appearance | Pale yellow solid |
| Purity (Commercial) | >95% (HPLC) |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the known data for the non-deuterated 2-mercaptobenzothiazole.
| Data Type | Predicted Observations |
| ¹H NMR | A broad singlet corresponding to the N-H proton. The aromatic region will be devoid of signals due to the deuteration of the benzene ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the thiazole (B1198619) ring. The signals for the deuterated benzene carbons will be significantly attenuated or absent, and may show splitting due to C-D coupling. |
| Mass Spectrometry | The molecular ion peak [M]⁺˙ is expected at m/z 171. The fragmentation pattern would be similar to the non-deuterated analog, but with fragments containing the deuterated ring shifted by +4 mass units. |
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and rationale behind the key stages of the process.
Caption: Logical flow of the synthesis and application of this compound.
Conclusion
This technical guide provides a detailed, albeit inferred, protocol for the synthesis and purification of this compound. By adapting established industrial methods for the non-deuterated analog, a reliable and high-purity source of this essential internal standard can be produced. The provided workflows and data tables offer a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development who require this compound for their studies. It is important to note that the proposed high-pressure synthesis should only be attempted by trained professionals with appropriate safety equipment and facilities.
2-Mercaptobenzothiazole vs 2-Benzothiazolethiol-d4
An In-depth Technical Guide to 2-Mercaptobenzothiazole (B37678) and its Deuterated Analog, 2-Benzothiazolethiol-d4
Executive Summary: This whitepaper provides a comprehensive technical comparison between 2-Mercaptobenzothiazole (MBT), a widely used industrial chemical, and its stable isotope-labeled (SIL) counterpart, this compound (MBT-d4). While structurally and biologically similar, their key difference lies in the isotopic composition, which imparts a distinct mass difference. This distinction makes MBT-d4 an indispensable tool in analytical chemistry, particularly for the precise quantification of MBT in complex matrices using isotope dilution mass spectrometry. This guide details their physicochemical properties, spectroscopic differences, core applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development and analytical science.
Introduction
2-Mercaptobenzothiazole (MBT) is an organosulfur compound primarily recognized for its role as a vulcanization accelerator in the rubber industry.[1][2] It is also used as a corrosion inhibitor, a biocide, and an intermediate in the synthesis of other chemicals.[3][4] Structurally, MBT exists in tautomeric forms, with the thione form being predominant over the thiol form in both solution and solid states.[5][6]
This compound (MBT-d4) is the deuterated analog of MBT, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms.[7] This isotopic substitution results in a molecule that is chemically and functionally almost identical to MBT but has a higher molecular weight. This property is crucial for its primary application as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of MBT in various environmental and biological samples.[8][9] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects, correcting for variability during sample preparation and analysis.[10]
Physicochemical Properties
The fundamental properties of MBT and MBT-d4 are nearly identical, with the exception of their molecular weight, which is a direct consequence of deuterium substitution.
| Property | 2-Mercaptobenzothiazole (MBT) | This compound (MBT-d4) | Reference(s) |
| Molecular Formula | C₇H₅NS₂ | C₇D₄HNS₂ | [2][7] |
| Molar Mass | 167.24 g·mol⁻¹ | 171.28 g·mol⁻¹ | [5][7] |
| Appearance | Pale yellow crystalline solid with a characteristic odor | Neat (form may vary) | [3][6][7] |
| Melting Point | 177–181 °C | Not specified (expected to be similar to MBT) | [3][5] |
| Water Solubility | Poorly soluble (~117 mg/L at 20°C) | Not specified (expected to be similar to MBT) | [6][11] |
| log Kow (Octanol/Water) | 2.41 - 2.42 | Not specified (expected to be similar to MBT) | [4][12] |
| pKa | ~7.0 | Not specified (expected to be similar to MBT) | [4][12] |
Spectroscopic and Analytical Characterization
The key analytical differences between MBT and MBT-d4 are observed in mass spectrometry and NMR spectroscopy, stemming directly from the mass difference and the magnetic properties of deuterium versus hydrogen.
Mass Spectrometry
In mass spectrometry, MBT-d4 is easily distinguished from MBT by a mass shift of +4 Da. This clear separation is fundamental to its use in isotope dilution methods.
| Spectrometric Data | 2-Mercaptobenzothiazole (MBT) | This compound (MBT-d4) | Reference(s) |
| Exact Mass [M-H]⁻ | 165.9791 | 169.9991 (Calculated) | [13] |
| Key EI Fragments (m/z) | 167 (M⁺), 135, 108, 69 | 171 (M⁺), 139, 112, 73 (Expected) | [14] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In the ¹H NMR spectrum of MBT, signals corresponding to the four protons on the benzene ring are clearly visible in the aromatic region.[15][16] For MBT-d4, these signals are absent due to the substitution with deuterium, leading to a significantly simplified spectrum.
| Spectral Data | 2-Mercaptobenzothiazole (MBT) | This compound (MBT-d4) | Reference(s) |
| ¹H NMR Signals (ppm) | Aromatic protons (δ ~7.3-7.7), SH/NH proton (variable) | SH/NH proton (variable) | [15][16] |
Core Application: Isotope Dilution Mass Spectrometry
The primary and most critical application of MBT-d4 is as an internal standard for the quantification of MBT. The workflow below illustrates a typical analytical procedure for determining MBT concentrations in a biological sample like urine.
Caption: Workflow for MBT quantification using MBT-d4 internal standard.
Experimental Protocols
Synthesis of 2-Mercaptobenzothiazole
The industrial synthesis of MBT is typically achieved by reacting aniline, carbon disulfide, and sulfur at high temperature and pressure.[4][5]
-
Reactants: Aniline, carbon disulfide (CS₂), and elemental sulfur (S).
-
Reaction Vessel: A high-pressure stainless steel autoclave.
-
Procedure:
-
Charge the autoclave with aniline, carbon disulfide, and sulfur.[17]
-
Heat the mixture to approximately 240-250 °C and increase the pressure to around 10 MPa.[17]
-
The reaction proceeds via the formation of intermediates, ultimately yielding 2-Mercaptobenzothiazole and hydrogen sulfide (B99878) (H₂S) as a byproduct.[5]
-
The reaction equation is: C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S.[5]
-
-
Purification:
-
After cooling, the crude product is purified. A common method involves dissolving the product in a basic aqueous solution (e.g., sodium hydroxide) to form the sodium salt of MBT, which removes organic impurities.[4]
-
The MBT is then re-precipitated by adding a strong acid.[4]
-
The resulting solid is filtered, washed, and dried.
-
Quantitative Analysis of MBT in Urine via LC-MS/MS
This protocol outlines the determination of total MBT in human urine, adapted from established biomonitoring methods.[8][9]
-
Materials and Reagents:
-
Urine sample.
-
This compound (MBT-d4) internal standard solution.
-
β-glucuronidase/arylsulfatase enzyme solution for hydrolysis.
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[18]
-
Extraction solvent (e.g., ethyl acetate).
-
LC-MS grade acetonitrile (B52724) and water with formic acid.
-
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of the MBT-d4 internal standard solution.
-
Add 500 µL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase/arylsulfatase.
-
Vortex and incubate the mixture (e.g., at 37 °C for 2-4 hours) to hydrolyze conjugated MBT metabolites.[8][9]
-
After incubation, perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[13]
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), typically positive or negative mode.[9][13]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition for MBT (e.g., [M+H]⁺ m/z 168 → 135).
-
Monitor the transition for MBT-d4 (e.g., [M+H]⁺ m/z 172 → 139).
-
-
-
Quantification:
-
Generate a calibration curve using standards with known MBT concentrations and a fixed concentration of MBT-d4.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of MBT in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity and Metabolism
MBT exhibits moderate acute toxicity and is a known contact allergen, capable of causing skin sensitization.[11][19][20] It has been classified by the World Health Organization as probably carcinogenic to humans (Group 2A).[5][20] The biological properties of MBT-d4 are presumed to be identical to those of MBT, as the kinetic isotope effect from deuterium substitution on the aromatic ring is not expected to significantly alter its toxicological or metabolic profile.
The metabolism of MBT has been studied in microorganisms. For instance, Rhodococcus rhodochrous can biodegrade MBT through a newly identified pathway.[1][15] This bacterium transforms MBT into several metabolites, initiating a process that can lead to partial mineralization.[21]
Caption: Postulated metabolic pathway of MBT in Rhodococcus rhodochrous.[1][22]
Conclusion
2-Mercaptobenzothiazole and this compound are distinguished not by their chemical reactivity or biological function, but by their isotopic composition. While MBT is the compound of interest due to its widespread use and potential for human exposure, MBT-d4 serves as a critical analytical tool. Its +4 Da mass difference enables its use as a highly effective internal standard in isotope dilution mass spectrometry, allowing for the accurate, precise, and reliable quantification of MBT in complex samples. This technical guide underscores the synergistic relationship between a parent compound and its stable isotope-labeled analog, a cornerstone of modern analytical and environmental chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-MERCAPTOBENZOTHIAZOLE (MBT) - Ataman Kimya [atamanchemicals.com]
- 4. certifico.com [certifico.com]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. series.publisso.de [series.publisso.de]
- 9. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 12. manavchem.com [manavchem.com]
- 13. massbank.eu [massbank.eu]
- 14. 2-Mercaptobenzothiazole [webbook.nist.gov]
- 15. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Mercaptobenzothiazole(149-30-4) 1H NMR spectrum [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. series.publisso.de [series.publisso.de]
- 20. redox.com [redox.com]
- 21. Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
Technical Guide: 2-Benzothiazolethiol-d4 for Research Applications
This technical guide provides an in-depth overview of 2-Benzothiazolethiol-d4 (MBT-d4), a deuterated analogue of 2-Mercaptobenzothiazole (MBT). Primarily utilized as an internal standard in analytical chemistry, MBT-d4 is crucial for the accurate quantification of MBT in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, commercial availability, and application in validated experimental protocols.
Core Compound Properties
This compound is a stable isotope-labeled version of 2-Mercaptobenzothiazole, a widely used rubber vulcanization accelerator. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte and compensates for matrix effects and variations in sample processing.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. Data is aggregated from various commercial suppliers and technical data sheets.
| Property | Value | Citations |
| Chemical Name | 2-Benzothiazolethiol-phenyl-d4 | [1] |
| Synonyms | 2-MBT-d4, 2-Mercaptobenzothiazole-d4 | [2][3] |
| CAS Number | 1346598-64-8 | [1][2][4][5] |
| Unlabeled CAS Number | 149-30-4 | [1] |
| Molecular Formula | C₇D₄HNS₂ | [1][5] |
| Molecular Weight | 171.28 g/mol | [1][2][5] |
| Appearance | Neat, Yellow to Orange Solid | [1][2][5] |
| Purity | >95% (HPLC) | [1] |
| Isotopic Enrichment | ≥98% Deuterium | |
| Storage Temperature | -20°C or 2-8°C (Refrigerator) | [1][2] |
Commercial Suppliers
This compound is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research and development.
| Supplier | Product Code (Example) | Pack Sizes (Examples) | Citations |
| LGC Standards | TRC-B206652 | 5 mg, 50 mg | [1] |
| Pharmaffiliates | PA STI 010870 | Inquire | [2] |
| Clinivex | Inquire | Inquire | [4] |
| CymitQuimica (TRC Brand) | TR-B206652 | 5 mg, 50 mg | [5] |
| US Biological Life Sciences | Inquire | 10 mg | [3] |
| Alfa Chemistry | Inquire | Inquire | |
| MedChemExpress | HY-W653751S1 | Inquire | |
| ChemicalBook (Marketplace) | Multiple | Multiple |
Note: Availability, product codes, and pack sizes are subject to change. Please consult the respective supplier's website for current information.
Experimental Protocol: Biomonitoring of MBT in Human Urine
The following protocol is a detailed methodology for the quantification of total 2-Mercaptobenzothiazole (MBT) in human urine using this compound as an internal standard (ISTD). This method is based on the high-throughput LC-MS/MS procedure developed by Gries et al. (2015) and is suitable for assessing human exposure to MBT.[6]
Reagents and Solutions
-
Acetonitrile (B52724) (ACN) , HPLC or LC-MS grade
-
Glacial Acetic Acid
-
Formic Acid
-
β-glucuronidase (from E. coli)
-
Ultrapure Water
-
Ammonium Acetate Buffer (pH 6.5): Dissolve 38.5 g of ammonium acetate in ~250 mL of ultrapure water. Adjust the pH to 6.5 using glacial acetic acid. Transfer quantitatively to a 500 mL volumetric flask and make up to the mark with ultrapure water.
-
Formic Acid Solution (1%): Add 10 mL of formic acid to ~700 mL of ultrapure water in a 1000 mL volumetric flask. Mix thoroughly and make up to the mark with ultrapure water.
Standard Preparation
-
ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and make up to the mark with acetonitrile.
-
ISTD Spiking Solution (10 µg/mL): Pipette 100 µL of the ISTD stock solution into a 10 mL volumetric flask and make up to the mark with acetonitrile. Store solutions at 4°C; stable for approximately four weeks.
-
MBT Calibration Standards: Prepare a stock solution of unlabeled MBT (1 mg/mL) in acetonitrile. Perform serial dilutions in acetonitrile and then spike into pooled, MBT-free urine to create calibration standards covering the desired analytical range (e.g., 1-100 µg/L). Process these standards in the same manner as the unknown samples.
Sample Preparation & Enzymatic Hydrolysis
-
Thaw frozen urine samples at room temperature and mix thoroughly.
-
Pipette a 0.5 mL aliquot of urine into a 1.5 mL microvial.
-
Add 10 µL of the ISTD spiking solution (10 µg/mL) to each sample.
-
Add 1 mL of the ammonium acetate buffer (pH 6.5).
-
Add 5 µL of the β-glucuronidase enzyme solution.
-
Mix the sample thoroughly (e.g., vortex).
-
Incubate for three hours at 37°C to hydrolyze the conjugated MBT metabolites.
-
After incubation, the sample is ready for direct injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
This method utilizes a column-switching technique for online sample cleanup and enrichment, followed by analytical separation and detection by tandem mass spectrometry.
-
Online SPE: A short pre-concentration column is used for sample cleanup and enrichment.
-
Analytical Column: A C18 analytical column is used for chromatographic separation.
-
Mobile Phase A: 1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The following mass transitions should be monitored for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Citation |
| 2-Mercaptobenzothiazole (MBT) | 167.9 | 135.1 | 124.2 | |
| This compound (ISTD) | 171.9 | 139.1 | 128.2 |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the biomonitoring protocol described above.
Caption: Workflow for MBT quantification in urine using MBT-d4.
References
- 1. researchgate.net [researchgate.net]
- 2. LCMSMS - Different Precursor Ion but Same Product Ion? - Chromatography Forum [chromforum.org]
- 3. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pqri.org [pqri.org]
- 5. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Benzothiazolethiol-d4 material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of 2-Benzothiazolethiol-d4
This technical guide provides a comprehensive overview of the material safety data for this compound (CAS 1346598-64-8). Given the limited availability of a detailed Safety Data Sheet (SDS) for the deuterated compound, this guide leverages data from its well-characterized non-deuterated analog, 2-Mercaptobenzothiazole (CAS 149-30-4), to infer potential hazards and safety precautions. This information is intended for researchers, scientists, and professionals in drug development who may be handling this compound.
Chemical and Physical Properties
This compound is a deuterated form of 2-Mercaptobenzothiazole. The primary difference is the substitution of four hydrogen atoms on the benzene (B151609) ring with deuterium. While this substitution is not expected to significantly alter the chemical reactivity or toxicological profile, it does increase the molecular weight.
Table 1: Physical and Chemical Properties of this compound and 2-Mercaptobenzothiazole
| Property | This compound | 2-Mercaptobenzothiazole |
| CAS Number | 1346598-64-8[1][2] | 149-30-4[3][4] |
| Molecular Formula | C₇D₄HNS₂[1] | C₇H₅NS₂ |
| Molecular Weight | 171.28 g/mol [1][2] | 167.24 g/mol [5] |
| Appearance | Yellow to Orange Solid[2] | Pale yellow to gray powder[6] |
| Melting Point | Not available | 177 - 181 °C (351 - 358 °F) |
| Boiling Point | Not available | > 260 °C (> 500 °F) |
| Flash Point | Not available | 243 °C (469.4 °F)[4] |
| Autoignition Temperature | Not available | 465 °C (869 °F)[4] |
| Water Solubility | Not available | Low water solubility[4] |
| Log Pow | Not available | 2.42 |
Toxicological Data
Table 2: Acute Toxicity of 2-Mercaptobenzothiazole
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | LD50: 3800 mg/kg[7] | [7] |
Hazard Identification and GHS Classification
Based on the data for 2-Mercaptobenzothiazole, this compound should be handled as a hazardous substance. The GHS classification for 2-Mercaptobenzothiazole is as follows:
-
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[3][5]
-
Hazardous to the aquatic environment, acute hazard: Category 1 (H400: Very toxic to aquatic life)[3]
-
Hazardous to the aquatic environment, chronic hazard: Category 1 (H410: Very toxic to aquatic life with long lasting effects)[3][5]
The following diagram illustrates the GHS hazard classification and the corresponding precautionary statements.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 2-Mercaptobenzothiazole are not provided in the available SDS. The LD50 value is a standardized measure of acute toxicity, and the general methodology is described below.
Protocol: Acute Oral Toxicity (LD50)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, rats or mice are used. A specified number of animals are used for each dose group.
-
Procedure:
-
The test substance is administered in graduated doses to several groups of experimental animals.
-
A control group receives a placebo.
-
The substance is typically administered by gavage.
-
Observations of effects and mortality are made over a specified period (e.g., 14 days).
-
-
Data Analysis: The LD50 is calculated statistically as the dose that is lethal to 50% of the test animal population.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with potentially hazardous materials. The following workflow outlines the recommended procedures for handling this compound.
First Aid Measures
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[4] If skin irritation or a rash occurs, get medical advice/attention.[4]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
If swallowed: Clean mouth with water.[4] Do NOT induce vomiting.[7] Seek medical attention.[4]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]
-
Hazardous combustion products: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Avoid release to the environment.[5]
Disclaimer: This document is intended as a guide and is based on the available data for 2-Mercaptobenzothiazole. It is not a substitute for a formal Safety Data Sheet (SDS) for this compound. Users should exercise caution and consult all available safety information before handling this compound.
References
The Solubility of 2-Benzothiazolethiol-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Benzothiazolethiol-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document presents extensive data for its non-deuterated analogue, 2-Mercaptobenzothiazole (MBT). The solubility of the deuterated compound is expected to be very similar to its non-deuterated counterpart. This guide also details the experimental protocols for solubility determination and discusses the potential physicochemical impact of deuteration.
Core Concept: Solubility of this compound
This compound is a deuterated form of 2-Mercaptobenzothiazole, a compound widely used as a vulcanization accelerator in the rubber industry and as a fungicide. In research and development, particularly in pharmacokinetic and metabolic studies, the deuterated version serves as a valuable internal standard for analytical methods like mass spectrometry. Understanding its solubility is crucial for sample preparation, formulation, and conducting various in vitro and in vivo experiments.
While deuteration can subtly influence physicochemical properties such as solubility, the effect is often not substantial and difficult to predict without direct experimental evidence. Factors such as changes in crystal lattice energy can play a significant role. Therefore, the solubility data for 2-Mercaptobenzothiazole provides a strong and reliable reference point for this compound.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility of 2-Mercaptobenzothiazole (MBT) in eleven different organic solvents at various temperatures. The data is derived from a study by Zhang et al. (2017). The solvents are ordered from highest to lowest solubility at 298.15 K (25°C).
Table 1: Mole Fraction Solubility of 2-Mercaptobenzothiazole in Various Organic Solvents
| Temperature (K) | 2-Butanone | 1,4-Dioxane | Ethyl Acetate | n-Butanol | n-Propanol | i-Butanol | i-Propanol | Methanol (B129727) | Chloroform | Acetonitrile | Toluene |
| 273.15 | 0.0895 | 0.0768 | 0.0465 | 0.0332 | 0.0298 | 0.0254 | 0.0215 | 0.0185 | 0.0145 | 0.0121 | 0.0058 |
| 278.15 | 0.1032 | 0.0889 | 0.0548 | 0.0395 | 0.0356 | 0.0302 | 0.0256 | 0.0221 | 0.0175 | 0.0146 | 0.0071 |
| 283.15 | 0.1185 | 0.1026 | 0.0642 | 0.0468 | 0.0423 | 0.0358 | 0.0304 | 0.0263 | 0.0211 | 0.0176 | 0.0086 |
| 288.15 | 0.1356 | 0.1181 | 0.0749 | 0.0552 | 0.0501 | 0.0423 | 0.036 | 0.0312 | 0.0253 | 0.0212 | 0.0105 |
| 293.15 | 0.1548 | 0.1356 | 0.0871 | 0.0649 | 0.059 | 0.0498 | 0.0425 | 0.0369 | 0.0303 | 0.0255 | 0.0128 |
| 298.15 | 0.1764 | 0.1554 | 0.101 | 0.0762 | 0.0693 | 0.0585 | 0.05 | 0.0436 | 0.0362 | 0.0306 | 0.0155 |
| 303.15 | 0.2007 | 0.1778 | 0.1168 | 0.0891 | 0.0811 | 0.0685 | 0.0587 | 0.0514 | 0.0431 | 0.0367 | 0.0188 |
| 308.15 | 0.2281 | 0.2031 | 0.1348 | 0.104 | 0.0946 | 0.08 | 0.0687 | 0.0604 | 0.0511 | 0.0438 | 0.0228 |
| 313.15 | 0.2589 | 0.2317 | 0.1553 | 0.1211 | 0.1102 | 0.0931 | 0.0802 | 0.0708 | 0.0605 | 0.0522 | 0.0276 |
| 318.15 | 0.2936 | 0.264 | 0.1786 | 0.1408 | 0.1281 | 0.1082 | 0.0935 | 0.0828 | 0.0714 | 0.062 | 0.0333 |
Experimental Protocols
The solubility data presented above was determined using the isothermal dissolution equilibrium method.[1] This is a standard and reliable technique for measuring the solubility of a solid compound in a liquid solvent.
Isothermal Dissolution Equilibrium Method
-
Sample Preparation: An excess amount of the solid solute (2-Mercaptobenzothiazole) is added to a known volume of the organic solvent in a sealed container, such as a jacketed glass vessel.
-
Equilibration: The mixture is continuously stirred at a constant temperature to facilitate dissolution and allow the system to reach equilibrium. The temperature is controlled using a water bath. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time. This process is typically carried out for several hours.
-
Phase Separation: After reaching equilibrium, the stirring is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm filter) to prevent any undissolved solid particles from being collected.
-
Concentration Analysis: The concentration of the solute in the collected sample is determined using a suitable analytical technique. For 2-Mercaptobenzothiazole, High-Performance Liquid Chromatography (HPLC) is an effective method.[1]
-
HPLC Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. Detection is performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.
-
-
Data Calculation: The mole fraction solubility is calculated from the measured concentration.
Mandatory Visualization
Caption: Experimental workflow for determining solubility.
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of a molecule. This is primarily due to the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. While the most pronounced effect is on the rates of chemical reactions (the kinetic isotope effect), there can also be minor "equilibrium" isotope effects on properties like solubility.
These effects on solubility are not straightforward to predict as they can be influenced by several factors:
-
Intermolecular Interactions: Deuteration can slightly alter the polarity and polarizability of a molecule, which in turn can affect its interactions with solvent molecules.
-
Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice can be different for the deuterated and non-deuterated forms. A change in lattice energy can impact the energy required to dissolve the solid, thereby affecting its solubility.
In some cases, deuteration has been observed to increase aqueous solubility. For example, a study on the non-steroidal anti-inflammatory drug flurbiprofen (B1673479) found that its deuterated analog (flurbiprofen-d₈) had approximately double the aqueous solubility of the non-deuterated form. However, this is not a universal rule, and the effect can be minimal or even reversed in other compounds and solvent systems.
Given these considerations, the extensive solubility data for 2-Mercaptobenzothiazole serves as a highly relevant and practical guide for researchers working with this compound. For applications requiring highly precise solubility values, direct experimental determination using the protocols outlined in this guide is recommended.
References
An In-depth Technical Guide on the Tautomeric Forms of 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound with wide-ranging applications, from a vulcanization accelerator in the rubber industry to a corrosion inhibitor and a scaffold in medicinal chemistry. The reactivity and biological activity of 2-MBT are intrinsically linked to its molecular structure, which is characterized by the existence of two tautomeric forms: the thiol form and the thione form. Understanding the equilibrium between these tautomers is crucial for predicting the compound's behavior in different chemical and biological environments and for designing novel derivatives with enhanced properties. This technical guide provides a comprehensive overview of the tautomerism of 2-MBT, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Tautomeric Forms of 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. The thiol form possesses an exocyclic sulfur atom bonded to a hydrogen atom (S-H), while the thione form, more accurately named 1,3-benzothiazole-2(3H)-thione, features a carbon-sulfur double bond (C=S) and a protonated nitrogen atom within the heterocyclic ring.[1][2]
Extensive experimental and theoretical studies have demonstrated that the thione tautomer is the predominant and more stable form in the solid state, in the gas phase, and in various solutions.[1][2][3]
Data Presentation
Table 1: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers
Computational studies employing Density Functional Theory (DFT) have been instrumental in quantifying the relative stabilities of the 2-MBT tautomers. The thione form is consistently shown to be energetically more favorable.
| Tautomer | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |
| Thiol | MP2(Full) | 6-31G(3df,2p) | 20.1 | [3] |
| Thione | MP2(Full) | 6-31G(3df,2p) | 0 | [3] |
| Thiol | M06-2X | 6-31++G(d,p) | - | [4] |
| Thione | M06-2X | 6-31++G(d,p) | Lower Gibbs Free Energy | [4] |
Table 2: Influence of Solvent on Tautomeric Equilibrium
While the thione form is generally dominant, the polarity of the solvent can influence the tautomeric equilibrium. However, even in various solvents, the thione form remains the major species.
| Solvent | Tautomeric Form Predominance | Method of Determination | Reference |
| Water | Thione | Experimental & Computational | [3] |
| Chloroform | Thione | NMR Spectroscopy | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Thione | NMR Spectroscopy | [3] |
| Carbon tetrachloride (CCl4) | Thione | Infrared Spectroscopy | [3] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the tautomeric form of 2-MBT in solution. The chemical shifts of the carbon and proton atoms are distinct for each tautomer.
Objective: To identify the predominant tautomeric form of 2-MBT in a given solvent.
Methodology:
-
Sample Preparation: Dissolve a known concentration of 2-MBT in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Ascend III 400 MHz or equivalent) is used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (around 13.7 ppm in DMSO-d₆).[3] The S-H proton of the thiol form would be expected at a different chemical shift.
-
-
¹³C NMR Acquisition:
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The overwhelming evidence from numerous studies shows the practical absence of signals for the thiol form, confirming the predominance of the thione tautomer.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between the thiol and thione tautomers.
Objective: To identify the characteristic vibrational bands of the predominant tautomer of 2-MBT.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of solid 2-MBT with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve 2-MBT in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.
-
-
Data Analysis:
-
Thione Form: Look for the characteristic C=S stretching vibration, which is typically observed in the region of 1300-1100 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3400-3200 cm⁻¹ region.
-
Thiol Form: The S-H stretching vibration would be expected around 2600-2550 cm⁻¹, and the C=N stretching vibration would appear in the 1690-1640 cm⁻¹ region. Experimental spectra of 2-MBT are dominated by the vibrational modes of the thione tautomer.[6][7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study the tautomeric equilibrium, particularly its dependence on pH.
Objective: To investigate the electronic absorption properties of 2-MBT and their variation with pH.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-MBT in a suitable solvent (e.g., water or ethanol). Prepare a series of solutions with varying pH values using appropriate buffer solutions.[8][9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Use the corresponding buffer solution as a blank.
-
-
Data Analysis:
-
The thione form of 2-MBT typically exhibits two main absorption bands.[8]
-
Changes in the absorption maxima and molar absorptivity with pH can be used to study the deprotonation of the N-H group and infer the stability of the thione form across a wide pH range.
-
Computational Chemistry (Density Functional Theory)
DFT calculations are a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers.
Objective: To calculate the optimized geometries, relative energies, and theoretical vibrational and NMR spectra of the 2-MBT tautomers.
Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building: Construct the 3D structures of both the thiol and thione tautomers.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d), 6-311++G(d,p)).[4][6]
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
-
Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction:
-
Simulate the IR and NMR spectra based on the optimized geometries and calculated vibrational frequencies and shielding tensors.
-
Compare the theoretical spectra with experimental data to validate the computational model and confirm the identity of the predominant tautomer.
-
Mandatory Visualization
Caption: Tautomeric equilibrium of 2-Mercaptobenzothiazole.
Caption: Workflow for characterizing 2-MBT tautomers.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. hereon.de [hereon.de]
- 9. asianpubs.org [asianpubs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal applications of deuterated benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and diagnostic imaging. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the benzothiazole (B30560) scaffold offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide delves into the core applications of these compounds, including their use as metabolically stabilized therapeutic agents and as probes for positron emission tomography (PET) imaging. Detailed experimental protocols for synthesis, in vitro metabolic stability assessment, and amyloid-beta binding assays are provided, alongside quantitative data and visualizations of relevant biological pathways to facilitate a deeper understanding and practical application of this technology.
Introduction: The Deuterium Switch in Benzothiazole Chemistry
The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2][3] These include drugs like Riluzole (B1680632), used in the treatment of amyotrophic lateral sclerosis (ALS), and various kinase inhibitors investigated for oncology applications.[2][4] Deuteration, the selective replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), has emerged as a valuable strategy in drug discovery to enhance the therapeutic profile of drug candidates.[5][6][7] This "deuterium switch" leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond.[5] This can lead to improved metabolic stability, increased half-life, and potentially reduced dosing frequency or toxic metabolite formation.[6][7]
This guide will explore the primary applications of deuterated benzothiazoles, focusing on two key areas:
-
Therapeutic Applications: Enhancing the pharmacokinetic profiles of benzothiazole-based drugs.
-
Diagnostic Applications: Developing novel radiotracers for Positron Emission Tomography (PET) imaging of neurodegenerative diseases.
Therapeutic Applications: Enhancing Metabolic Stability
A primary driver for the deuteration of benzothiazole-based therapeutics is the improvement of their metabolic stability. Many benzothiazole compounds are metabolized by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of C-H bonds.[8] By replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be significantly reduced.
Deuterated Kinase Inhibitors
Table 1: In Vitro Metabolic Stability of a Benzothiazole-Based p38α MAPK Inhibitor (Illustrative Data)
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-deuterated Benzothiazole Inhibitor | 15 | 46.2 |
| Deuterated Benzothiazole Inhibitor | 45 | 15.4 |
This is illustrative data based on the established principles of the kinetic isotope effect and is intended to demonstrate the potential impact of deuteration.
Deuterated Riluzole and Analogs
Riluzole, a 2-aminobenzothiazole (B30445) derivative, is the first approved treatment for ALS.[2] Its mechanism of action is multifactorial, involving the inhibition of glutamate (B1630785) release and blockade of voltage-gated sodium channels.[4] While preclinical data on deuterated riluzole is limited in publicly accessible literature, the rationale for its development is to improve upon the pharmacokinetic variability observed with the parent drug.
Diagnostic Applications: Probes for PET Imaging
Deuterated benzothiazoles also play a crucial role in the development of radiotracers for PET imaging, particularly for neurodegenerative diseases like Alzheimer's disease (AD).[14][15] Thioflavin T, a benzothiazole derivative, is a fluorescent dye widely used for staining amyloid-beta (Aβ) plaques, a hallmark of AD.[16][17][18] However, its charged nature limits its ability to cross the blood-brain barrier (BBB).
Deuterated Thioflavin T Analogs for Amyloid Imaging
To overcome the limitations of Thioflavin T, uncharged and more lipophilic analogs have been developed. Deuteration of these analogs can further enhance their properties as PET tracers. While direct comparative binding affinity data for a deuterated versus non-deuterated Thioflavin T analog is not extensively published, the focus has been on improving brain uptake and clearance. The binding affinity of a representative uncharged Thioflavin T analog, BTA-1, to Aβ fibrils is significantly higher than that of Thioflavin T.
Table 2: Binding Affinities of Thioflavin T and an Uncharged Analog to Aβ Fibrils
| Compound | Binding Affinity (Ki) to Aβ(1-40) Fibrils (nM) |
| Thioflavin T | 890 |
| BTA-1 (Uncharged Analog) | 20.2 |
Radiolabeling these deuterated analogs with positron-emitting isotopes, such as Carbon-11 (¹¹C), allows for the in vivo visualization and quantification of Aβ plaques in the brain.[19][20][21]
Experimental Protocols
Synthesis of a Deuterated 2-Aryl-Benzothiazole (General Procedure)
This protocol describes a general method for the synthesis of 2-aryl-benzothiazoles, which can be adapted for the synthesis of deuterated analogs by using a deuterated starting material.[22][23]
Reaction Scheme:
Materials:
-
Deuterated 2-aminothiophenol (B119425)
-
Substituted aryl-aldehyde
-
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) (catalyst)
-
Hydrogen Peroxide (H₂O₂) (oxidant)
Procedure:
-
In a round-bottom flask, combine the deuterated 2-aminothiophenol (1 mmol) and the aryl-aldehyde (1 mmol).
-
Add hydrogen peroxide (4 mmol) to the mixture.
-
Add a catalytic amount of ceric ammonium nitrate (0.1 mmol).
-
Stir the reaction mixture at 50°C under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated 2-aryl-benzothiazole.[22]
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a deuterated benzothiazole compared to its non-deuterated counterpart.[13][24][25][26][27]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (deuterated and non-deuterated benzothiazoles)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound (final concentration ~1 µM) to the incubation mixture, followed by the addition of the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[25]
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Thioflavin T Amyloid-Beta Binding Assay
This protocol describes a common method to assess the binding of benzothiazole derivatives to amyloid-beta fibrils.
Materials:
-
Synthetic amyloid-beta (Aβ) peptide (e.g., Aβ1-40 or Aβ1-42)
-
Thioflavin T or its deuterated analog
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the Aβ peptide in a suitable solvent and allow it to aggregate into fibrils.
-
Prepare a stock solution of Thioflavin T or the test compound.
-
In a 96-well black microplate, add the pre-aggregated Aβ fibrils to the wells.
-
Add varying concentrations of the Thioflavin T analog to the wells containing the Aβ fibrils.
-
Incubate the plate at room temperature for a set period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~440 nm excitation and ~490 nm emission for Thioflavin T).[16]
-
Determine the binding affinity (Kd) by plotting the fluorescence intensity as a function of the compound concentration and fitting the data to a suitable binding model.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Inhibition by Benzothiazoles
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a critical role in cellular responses to stress and inflammation.[9][12] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain benzothiazole derivatives have been identified as potent inhibitors of p38α MAPK.[10][11]
Caption: p38 MAPK signaling pathway and its inhibition by deuterated benzothiazoles.
Experimental Workflow for Deuterated Benzothiazole Development
The development of a deuterated benzothiazole therapeutic involves a systematic workflow from initial design to preclinical evaluation.
Caption: A typical experimental workflow for the development of deuterated benzothiazoles.
Conclusion
Deuterated benzothiazoles represent a promising class of molecules with significant potential in both therapeutic and diagnostic applications. The ability to fine-tune the metabolic properties of benzothiazole-based drugs through deuteration offers a valuable tool for medicinal chemists to develop safer and more effective treatments. In the realm of diagnostics, deuterated benzothiazole analogs are poised to play a crucial role in the development of next-generation PET imaging agents for the early detection and monitoring of neurodegenerative diseases. This guide provides a foundational understanding and practical methodologies to aid researchers and drug development professionals in harnessing the potential of deuterated benzothiazoles.
References
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sddn.es [sddn.es]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 11C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as PET tracers for imaging β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. merckmillipore.com [merckmillipore.com]
- 26. mercell.com [mercell.com]
- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
storage and stability recommendations for 2-Benzothiazolethiol-d4
An In-depth Technical Guide to the Storage and Stability of 2-Benzothiazolethiol-d4
For researchers, scientists, and professionals in drug development, the proper handling and storage of isotopically labeled compounds like this compound are paramount to ensure experimental integrity and reproducibility. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for this compound, based on available technical data.
Storage Recommendations
The long-term stability of this compound is critically dependent on the storage temperature and conditions. For optimal preservation of its chemical and isotopic purity, the following conditions are recommended:
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid (Neat/Powder) | -20°C[1][2] | 3 years[2] | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][5] Protect from light and moisture.[6] |
| 4°C | 2 years[2] | ||
| In Solvent | -80°C | 6 months[2] | |
| -20°C | 1 month[2] |
It is important to note that while the compound may be shipped at ambient room temperature, this is only for short durations, and it should be transferred to the recommended storage conditions upon receipt.[2][6]
Chemical Stability
This compound is a stable compound under standard ambient conditions.[5] However, certain factors can influence its stability and lead to degradation.
Key Stability Considerations:
-
Oxidation: The compound is susceptible to oxidation, particularly by strong oxidizing agents and ozone.[3][7]
-
Aqueous Solutions: The stability of this compound in aqueous solutions can be affected by the presence of iron ions. In acidic solutions containing iron ions, it can be reduced to benzothiazole (B30560).[7]
-
Photodegradation: Exposure to light can induce photodegradation. The primary degradation products of the non-deuterated form, 2-mercaptobenzothiazole, are benzothiazole and 2-benzothiazolesulfonic acid.[8]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[3]
Handling and Safety
As with any laboratory chemical, proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3][9]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][9]
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and exposure to moisture and air.[3][4]
Experimental Protocols
-
Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.
-
Storage Conditions: Aliquot the samples and store them under various conditions (e.g., different temperatures, light exposures, and in the presence of other relevant substances).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the purity and concentration of this compound and to identify any potential degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Workflow for proper storage and handling of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | Isotope-Labeled Compounds | 1346598-64-8 | Invivochem [invivochem.com]
- 3. fishersci.com [fishersci.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. atamankimya.com [atamankimya.com]
- 6. clinivex.com [clinivex.com]
- 7. www2.mst.dk [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Throughput Analysis of 2-Mercaptobenzothiazole in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
Introduction
2-Mercaptobenzothiazole (B37678) (MBT) is a widely used vulcanization accelerator in the rubber industry, particularly in the production of car tires.[1][2] Its prevalence in industrial and consumer products, such as household articles, raises concerns about potential human exposure through dermal, oral, or inhalation routes.[1][2] Monitoring the levels of MBT in biological matrices is crucial for assessing human exposure. In the body, MBT is metabolized and excreted in urine, primarily as glucuronide, sulfate, and mercapturic acid conjugates.[1][2]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total 2-mercaptobenzothiazole in human urine. The use of a stable isotope-labeled internal standard, 2-Benzothiazolethiol-d4 (MBT-d4), ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4] This method, which includes an enzymatic hydrolysis step to release conjugated MBT, is suitable for large-scale human biomonitoring studies.[2][5]
Principle
The method involves the enzymatic hydrolysis of MBT conjugates in urine samples, followed by protein precipitation and analysis by LC-MS/MS. This compound is added as an internal standard at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.[3][5] Quantification is achieved by measuring the ratio of the analyte signal to the internal standard signal using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[2][6]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Mercaptobenzothiazole (MBT), CAS No. 149-30-4
-
This compound (MBT-d4)
-
-
Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (p.a. grade)
-
Ammonium (B1175870) acetate (B1210297) (p.a. grade)
-
β-glucuronidase from E. coli K12
-
Ultrapure water
-
Preparation of Solutions
-
MBT Stock Solution (1 mg/mL): Accurately weigh 10 mg of MBT into a 10 mL volumetric flask, dissolve in acetonitrile, and make up to the mark.
-
MBT-d4 Stock Solution (1 mg/mL): Accurately weigh 10 mg of MBT-d4 into a 10 mL volumetric flask, dissolve in acetonitrile, and make up to the mark.[5]
-
MBT-d4 Working Solution (Spiking Solution): Pipette 100 µL of the MBT-d4 stock solution into a 10 mL volumetric flask and make up to the mark with acetonitrile.[5]
-
Ammonium Acetate Buffer (pH 6.5): Dissolve 38.5 g of ammonium acetate in approximately 250 mL of ultrapure water. Adjust the pH to 6.5 with glacial acetic acid and make up to 500 mL with ultrapure water.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
Note: MBT and MBT-d4 solutions are stable for approximately four weeks when stored in glass vials at 4°C.[5]
Sample Preparation
-
Pipette 500 µL of urine sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the MBT-d4 working solution.
-
Add 200 µL of ammonium acetate buffer (pH 6.5).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 37°C for 4 hours to ensure complete hydrolysis of MBT conjugates.
-
After incubation, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min[6]
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MBT | 168.0 | 135.0 | 100 | 20 |
| MBT-d4 | 172.0 | 139.0 | 100 | 20 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 µg/L[2] |
| Limit of Quantification (LOQ) | 1.0 µg/L[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal due to the use of a deuterated internal standard |
Visualization of Experimental Workflow
Caption: Sample preparation workflow for the analysis of MBT in urine.
Discussion
The use of this compound as an internal standard is critical for the accuracy and robustness of this method.[3] As a stable isotope-labeled analog of the analyte, MBT-d4 co-elutes with MBT and exhibits nearly identical behavior during sample preparation and ionization.[3][7] This effectively corrects for any sample loss during the extraction and protein precipitation steps, as well as mitigates the impact of matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source.[4]
The described LC-MS/MS method is highly sensitive and selective, with a low limit of quantification, making it suitable for detecting MBT in both occupationally exposed individuals and the general population.[2] The inclusion of an enzymatic hydrolysis step ensures the measurement of total MBT, providing a comprehensive assessment of exposure.[1][5] The use of a column-switching technique can further enhance sample throughput for large-scale studies.[2]
Conclusion
This application note provides a detailed protocol for the determination of 2-mercaptobenzothiazole in human urine using LC-MS/MS with a deuterated internal standard. The method is sensitive, specific, and reliable, making it an invaluable tool for researchers, scientists, and public health professionals involved in human biomonitoring and exposure assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. series.publisso.de [series.publisso.de]
- 6. pqri.org [pqri.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Mercaptobenzothiazole in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (B37678) (2-MBT) is a widely used industrial chemical, primarily utilized as a vulcanization accelerator in the production of rubber products such as tires, gloves, and footwear.[1][2] Human exposure can occur through inhalation, dermal contact, or ingestion.[3] Given its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), biomitoring of 2-MBT in human samples is crucial for assessing exposure and understanding its potential health risks.[2] Urine is the preferred matrix for biomonitoring 2-MBT as it is the primary route of excretion for the compound and its metabolites.[3] In the body, 2-MBT is metabolized into more water-soluble conjugates, mainly glucuronide, sulfate (B86663), and mercapturic acid, before being excreted in the urine.[1][3] Therefore, a hydrolysis step is typically required to measure the total 2-MBT concentration.
This document provides detailed application notes and protocols for the quantification of 2-MBT in human urine using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize urinary 2-MBT concentrations reported in various studies, providing a reference for expected levels in different populations.
Table 1: Urinary 2-Mercaptobenzothiazole (2-MBT) Concentrations in the General Population
| Population | Country | Number of Samples | Detection Frequency | Geometric Mean (µg/L) | Arithmetic Mean (µg/L) | 95th Percentile (µg/L) | Reference |
| Children and Adolescents (3-17 years) | Germany | 516 | 50% (>LOQ of 1.0 µg/L) | 1.018 | 1.576 | - | [4] |
| Adults (Unexposed) | Germany | 40 | 2.5% (>LOQ of 1.0 µg/L) | - | - | 10.8 (only one detection) | [1][3] |
Table 2: Urinary 2-Mercaptobenzothiazole (2-MBT) Concentrations in Occupationally Exposed Individuals
| Industry | Country | Number of Samples | Concentration Range (µg/L) | Mean/Median Concentration (µg/L) | Reference |
| 2-MBT Production Plant | Germany | 4 | 567 - 6210 | - | [2][3] |
| Sawmill Workers (exposed to TCMTB, a 2-MBT precursor) | - | - | Most < 0.12 µmol/L (LOD) | 0.12 - 0.15 µmol/L in a few cases | [5] |
Metabolic Pathway of 2-Mercaptobenzothiazole
2-MBT undergoes metabolism in the human body to facilitate its excretion. The primary metabolic route involves conjugation reactions. The thiol group of 2-MBT is a key site for these transformations. While the complete human metabolic pathway is not fully elucidated, the major urinary metabolites are known to be conjugates. A simplified representation of the metabolic pathway is shown below.
Caption: Simplified metabolic pathway of 2-MBT in humans.
Experimental Protocols
Protocol 1: Quantification of 2-MBT in Urine by LC-MS/MS
This protocol is based on established methods for the sensitive and selective quantification of total 2-MBT in urine.[2][3]
1. Materials and Reagents
-
2-Mercaptobenzothiazole (analytical standard)
-
2-Mercaptobenzothiazole-d4 (MBT-d4) (internal standard)
-
β-glucuronidase from E. coli
-
Acetic acid
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pooled human urine (for calibration standards)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex thoroughly.
-
Pipette 0.5 mL of urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (MBT-d4).
-
Add 1 mL of ammonium acetate buffer (pH 6.5).
-
Add 5 µL of β-glucuronidase.
-
Vortex the sample and incubate for 3 hours at 37°C for enzymatic hydrolysis.
-
After incubation, centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-MBT from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-MBT and MBT-d4.
4. Calibration and Quantification
-
Prepare calibration standards by spiking pooled human urine with known concentrations of 2-MBT.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of 2-MBT to MBT-d4 against the concentration of 2-MBT.
-
Quantify 2-MBT in the urine samples using the calibration curve.
Protocol 2: Quantification of 2-MBT in Urine by GC-MS
This protocol provides an alternative method using GC-MS, which requires a derivatization step to improve the volatility and thermal stability of 2-MBT.[5][6]
1. Materials and Reagents
-
2-Mercaptobenzothiazole (analytical standard)
-
Internal standard (e.g., a structural analog)
-
Pentafluorobenzyl bromide (PFBBr) (derivatizing agent)
-
Potassium carbonate
-
Acetone (GC grade)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (anhydrous)
2. Sample Preparation and Derivatization
-
Follow steps 1-6 from the LC-MS/MS sample preparation protocol for enzymatic hydrolysis.
-
After hydrolysis, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of acetone.
-
Add potassium carbonate and the derivatizing agent, PFBBr.
-
Heat the mixture to facilitate the derivatization reaction.
-
After cooling, add hexane and water to partition the derivatized analyte into the hexane layer.
-
Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless or programmable temperature vaporization (PTV) inlet.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: Optimized to prevent thermal degradation of the derivative. A PTV inlet is recommended.[6]
-
Oven Temperature Program: A program that provides good chromatographic separation.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-MBT and internal standard.
4. Calibration and Quantification
-
Prepare calibration standards and process them through the entire extraction and derivatization procedure.
-
Construct a calibration curve and quantify the samples as described for the LC-MS/MS method.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 2-MBT in urine.
Caption: General experimental workflow for 2-MBT analysis.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of urinary 2-mercaptobenzothiazole (2-MBT), the main metabolite of 2-(thiocyanomethylthio)benzothiazole (TCMTB) in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Analysis of 2-Mercaptobenzothiazole (MBT) in Rubber Extracts
Introduction
2-Mercaptobenzothiazole (MBT) is a widely used accelerator in the vulcanization process of rubber materials.[1] Its presence in consumer products, medical devices, and pharmaceutical packaging has raised toxicological concerns, as MBT is considered a potential carcinogen and can migrate from the rubber matrix.[2] Due to these concerns, regulatory bodies and quality control laboratories require robust and sensitive analytical methods to quantify MBT in rubber extracts and leachates.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for this analysis, with LC-MS/MS offering enhanced sensitivity and selectivity for detecting trace levels.[2][3]
This application note provides a detailed protocol for the extraction of MBT from solid rubber samples, preparing them for subsequent analysis. The primary protocol focuses on a Methyl tert-Butyl Ether (MTBE) extraction method coupled with sonication, which has demonstrated high recovery and compatibility with LC-MS/MS analysis.[2]
Principle
The core principle of this sample preparation method is the efficient extraction of MBT from the complex rubber polymer matrix into an organic solvent. This is achieved by first increasing the surface area of the rubber sample through physical comminution. Subsequently, solvent extraction, facilitated by ultrasonic energy, transfers the analyte from the solid phase to the liquid phase. The resulting extract is then clarified by filtration before instrumental analysis.
Apparatus and Materials
-
Apparatus:
-
Ultrasonic Bath (Sonicator)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Scalpel or Cryogenic Grinder
-
Glass Scintillation Vials (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringes (e.g., 1 mL, 5 mL)
-
Syringe Filters (e.g., 0.45 µm Glass Fiber or PTFE)
-
Autosampler Vials (2 mL)
-
-
Reagents and Standards:
-
Methyl tert-Butyl Ether (MTBE), HPLC grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized Water, 18 MΩ·cm or higher
-
Formic Acid, LC-MS grade
-
2-Mercaptobenzothiazole (MBT) analytical standard
-
Acetone (B3395972), HPLC grade (for alternative protocol)
-
Experimental Protocols
Protocol 1: MTBE Extraction for LC-MS/MS Analysis
This protocol is optimized for high recovery and is ideal for sensitive analysis using LC-MS/MS. MTBE is selected as the extraction solvent due to its high extraction efficiency, inertness towards MBT, and low toxicity.[2][4]
1. Sample Comminution: a. Weigh the rubber sample to be analyzed. b. Using a clean scalpel, cut the rubber into small, uniform particles, approximately 3 mm x 3 mm, to maximize the surface area for extraction.[2] For harder rubber materials, cryogenic grinding may be employed to obtain a fine powder.
2. Solvent Extraction: a. Accurately weigh 1.0 g of the prepared rubber particles into a 20 mL glass vial.[2] b. Add 10.0 mL of MTBE to the vial.[2] c. Securely cap the vial and place it in an ultrasonic bath. d. Sonicate the sample for 30 minutes.[2] e. After sonication, centrifuge the vial to pellet the solid rubber particles.
3. Extract Preparation for Analysis: a. Carefully transfer the supernatant (MTBE extract) to a clean volumetric flask. b. Dilute the extract as needed with a suitable diluent, such as a 50:50 (v/v) mixture of Methanol and Water, to ensure the final concentration is within the instrument's linear calibration range.[2] c. Filter the diluted extract through a 0.45 µm syringe filter directly into a 2 mL autosampler vial for analysis. A filter study confirmed that glass fiber syringe filters do not significantly affect the recovery of MBT.[2]
Protocol 2: Ultrasonic Extraction with Acetone for HPLC-UV Analysis
This protocol presents an alternative method using acetone, which has also been successfully applied for MBT extraction.[3] However, it is important to note that acetone may react with other rubber accelerators, such as morpholinyl mercapto benzothiazole (B30560) (MMBT), which could be a consideration depending on the sample composition.[4]
1. Sample Comminution: a. Prepare the rubber sample as described in Protocol 1, Step 1.
2. Solvent Extraction: a. Place a known weight of the comminuted rubber into a glass vial. b. Add a measured volume of acetone and cap the vial. c. Perform ultrasonic extraction. This process should be repeated twice to ensure complete extraction.[3] d. Combine the extracts from both extraction steps.
3. Extract Preparation for Analysis: a. Filter the combined acetone extract through a 0.45 µm syringe filter into an autosampler vial. b. The sample is now ready for analysis by HPLC-UV, typically using a C18 column and a mobile phase of methanol and a phosphate (B84403) buffer, with UV detection at 320 nm.[3]
Data Presentation
The following table summarizes quantitative performance data from published methods for MBT analysis in rubber extracts.
| Method | Analyte | Recovery (%) | Linearity Range | Limit of Detection (LOD) | Reference |
| MTBE Extraction / LC-MS-MS | MBT | 87.7% (at 400 ng/mL) | 50 - 1000 ng/mL | 6 ng/mL | [2] |
| Acetone Extraction / HPLC-UV | MBT | 85.3% - 95.4% | 0.1 - 10.0 mg/L | 0.54 mg/kg | [3] |
Important Considerations:
-
Analyte Stability: The disulfide dimer of MBT, known as MBTS, can be unstable under certain experimental conditions and may undergo cleavage to form MBT.[2] Therefore, the methods described may quantify the total MBT present after potential conversion from MBTS.
-
Solvent Selection: While both MTBE and acetone are effective, MTBE is recommended for its inertness.[4] The choice of solvent should be validated for the specific rubber formulation being tested.
-
Migration Studies: The protocols above are for total extractable MBT. For leachable studies, which simulate consumer or patient contact, the rubber is typically incubated in a simulant fluid (e.g., artificial sweat, acetic acid), and the simulant is then analyzed.[5][6] Recoveries in such migration tests can be lower, ranging from 50-70%.[5]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the recommended MTBE extraction protocol (Protocol 1).
Caption: Workflow for MBT extraction from rubber samples.
References
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. pqri.org [pqri.org]
- 3. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
- 4. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.mst.dk [eng.mst.dk]
- 6. ec.europa.eu [ec.europa.eu]
Application Note & Protocol: Quantification of Monobutyltin (MBT) by Isotope Dilution Mass Spectrometry (IDMS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the accurate quantification of monobutyltin (B1198712) (MBT) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). MBT is a toxic organotin compound, and its precise measurement is crucial for environmental monitoring and toxicology studies. IDMS offers high accuracy and precision by using an isotopically labeled internal standard to correct for sample preparation losses and instrumental variations.[1][2][3] This application note outlines the complete workflow, from sample preparation and derivatization to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Monobutyltin (MBT) is a degradation product of tributyltin (TBT), a compound infamously used in antifouling paints. Due to its toxicity and persistence in the environment, the quantification of MBT in various samples such as water, sediment, and biological tissues is of significant interest. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of trace-level analytes.[1][2][3] The principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, ¹¹⁹Sn-enriched MBT) to the sample at the beginning of the analytical procedure.[1] This "isotopic spike" serves as an internal standard that experiences the same chemical and physical processes as the native analyte throughout the entire analytical workflow. By measuring the ratio of the native analyte to the isotopic spike in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during sample preparation and analysis.[1][3]
Experimental Workflow
The following diagram illustrates the general workflow for the determination of MBT by IDMS.
References
Application Note: Preparation of 2-Benzothiazolethiol-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of 2-Benzothiazolethiol-d4 (CAS: 1346598-64-8). This compound is the deuterated form of 2-Mercaptobenzothiazole (MBT), a compound widely used as a vulcanization accelerator in the rubber industry. In a research context, the deuterated form serves as an ideal internal standard for quantitative analysis of MBT in various matrices. Accurate and consistent preparation of solutions is critical for reliable experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions and subsequent dilutions to working concentrations.
Physicochemical Properties and Solubility
This compound is a stable, isotope-labeled compound.[1] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-Benzothiazolethiol-phenyl-d4 | [2] |
| Synonyms | 2-Mercaptobenzothiazole-d4, 2-MBT-d4 | [1] |
| CAS Number | 1346598-64-8 | [2] |
| Molecular Formula | C₇D₄HNS₂ | [2] |
| Molecular Weight | 171.28 g/mol | [2] |
| Appearance | Pale yellow or off-white powder/crystals | [3][4] |
| Purity | >95% (typically analyzed by HPLC) |[2] |
Successful preparation of solutions depends on selecting an appropriate solvent. This compound is generally insoluble in water but dissolves in several organic solvents.[4]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 5-20 mM).[5] |
| Acetone | Soluble | [4] |
| Ethanol | Slightly Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO.[5] |
| Dichloromethane | Soluble | [4] |
| Water | Insoluble | The non-deuterated form has a very low water solubility of 117 mg/L at 20°C.[3] |
Materials and Equipment
-
This compound solid compound
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Appropriate experimental buffer or solvent for working solutions
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Amber or light-blocking microcentrifuge tubes or cryovials
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Handle this compound in a fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
-
Dispose of chemical waste according to institutional and local regulations.
Experimental Protocols
This protocol describes the preparation of a high-concentration primary stock solution.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 171.28 g/mol = 1.7128 mg
-
-
Weighing: Carefully weigh the calculated mass of the solid using an analytical balance. Transfer the powder into a 1 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.7 mL of DMSO to the volumetric flask. Cap and vortex thoroughly for 1-2 minutes to dissolve the solid. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20-50 µL) in amber or light-protected vials. This prevents degradation from repeated freeze-thaw cycles.
Working solutions are prepared by serially diluting the stock solution into the final experimental medium (e.g., cell culture media, buffer).
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional): It is often practical to first create an intermediate stock solution.
-
Example: To prepare a 100 µM intermediate solution from a 10 mM stock: Perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of the final desired solvent or buffer. Vortex to mix.
-
-
Final Working Solution: Dilute the intermediate solution to the final target concentration.
-
Example: To prepare a 1 µM working solution from the 100 µM intermediate solution: Perform a 1:100 dilution. Add 10 µL of the 100 µM intermediate solution to 990 µL of the final solvent/buffer. Vortex to mix.
-
Note: The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects in biological assays.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and its solutions.
Table 3: Recommended Storage Conditions
| Form | Temperature | Conditions | Stability |
|---|---|---|---|
| Solid Compound | -20°C | Store in a tightly sealed container, protected from light and moisture. | Long-term |
| Stock Solution (in DMSO) | -20°C | Store in single-use aliquots in sealed, light-protected vials. | Stable for at least 1 month.[5] |
| Working Solutions (Aqueous) | 2-8°C | Prepare fresh daily for best results. | Stability is dependent on the aqueous medium; MBT can be unstable in acidic aqueous solutions.[3] |
Workflow Visualization
The following diagram illustrates the overall process for preparing stock and working solutions of this compound.
References
Application Note: Enzymatic Hydrolysis of Urine for Total 2-Mercaptobenzothiazole (MBT) Analysis
Introduction
2-Mercaptobenzothiazole (MBT) is a widely used vulcanization accelerator in the rubber industry, leading to potential human exposure through various routes, including dermal contact, inhalation, and oral intake.[1][2] Biomonitoring of MBT in urine is a reliable method to assess internal exposure. In the body, MBT is metabolized and excreted in urine primarily as glucuronide and sulfate (B86663) conjugates.[1][2] To accurately quantify the total MBT exposure, an enzymatic hydrolysis step is crucial to cleave these conjugates and release the free MBT for analysis. This application note provides a detailed protocol for the enzymatic hydrolysis of urine samples for the determination of total MBT, intended for researchers, scientists, and drug development professionals. The method described herein utilizes β-glucuronidase from Helix pomatia for the effective hydrolysis of MBT conjugates prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The principle of this method is the enzymatic cleavage of glucuronide and sulfate conjugates of MBT in urine samples. The enzyme preparation from Helix pomatia contains both β-glucuronidase and arylsulfatase activity, enabling the simultaneous hydrolysis of both major forms of conjugated MBT.[3][4] Following hydrolysis, the total MBT (the sum of the initially free and the liberated conjugated forms) can be extracted and quantified. The use of an isotopically labeled internal standard, such as MBT-d4, is recommended to ensure accuracy and account for any matrix effects or variations in extraction efficiency.[5]
Experimental Workflow
The overall experimental workflow for the analysis of total MBT in urine is depicted below.
Caption: Workflow for Total MBT Analysis in Urine.
Metabolic Pathway of MBT
Caption: Metabolic Conjugation of MBT for Urinary Excretion.
Detailed Protocols
Materials and Reagents
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
β-glucuronidase from Helix pomatia (Type H-1 or similar, liquid or solid)[6]
-
2-Mercaptobenzothiazole (MBT) analytical standard
-
2-Mercaptobenzothiazole-d4 (MBT-d4) internal standard
-
Pooled human urine (for calibration standards and quality controls)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Vials for sample preparation and analysis
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Ammonium Acetate Buffer (pH 6.5): Prepare a stock solution of ammonium acetate in deionized water. Adjust the pH to 6.5 using acetic acid or ammonium hydroxide.
-
MBT Stock Solution: Accurately weigh and dissolve MBT in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
MBT-d4 Internal Standard (ISTD) Spiking Solution: Prepare a stock solution of MBT-d4 in acetonitrile. Dilute the stock solution to an appropriate working concentration for spiking into samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking pooled human urine with known amounts of the MBT stock solution. These standards should be prepared and processed in the same manner as the unknown samples.
Sample Preparation and Enzymatic Hydrolysis Protocol
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette a 0.5 mL aliquot of each urine sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 10 µL of the MBT-d4 internal standard spiking solution to each tube.[5]
-
Buffering: Add 1 mL of the ammonium acetate buffer (pH 6.5) to each tube.[5] Vortex to mix.
-
Enzyme Addition: Add 5 µL of β-glucuronidase from Helix pomatia to each tube.[5] The optimal amount of enzyme may need to be determined empirically, with some studies suggesting up to 30 units per µL of urine for complete hydrolysis of various conjugates.[6]
-
Incubation: Tightly cap the tubes and vortex thoroughly. Place the tubes in an incubator or water bath at 37°C for 3 hours.[5] Some protocols may require longer incubation times (e.g., 4 hours or overnight) to ensure complete hydrolysis.[4][6]
-
Sample Analysis: After incubation, the samples are ready for analysis. Depending on the analytical method, a centrifugation step to pellet any precipitate may be necessary before transferring the supernatant for injection into the LC-MS/MS system.[7]
Data Presentation
The following tables summarize the key quantitative parameters for the enzymatic hydrolysis of MBT in urine samples, based on published methods.
Table 1: Optimized Conditions for Enzymatic Hydrolysis
| Parameter | Recommended Condition | Reference |
| Enzyme | β-glucuronidase from Helix pomatia | [5][6] |
| Urine Sample Volume | 0.5 mL | [5] |
| Buffer | Ammonium Acetate (pH 6.5) | [5] |
| Incubation Temperature | 37°C | [5][6] |
| Incubation Time | 3 hours | [5] |
Table 2: Analytical Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 1.0 - 1.2 µg/L | [1][2][5] |
| Relative Standard Deviation | 1.6 - 5.8 % | [1][2] |
Discussion
The successful analysis of total MBT in urine is highly dependent on the efficiency of the enzymatic hydrolysis step. The use of β-glucuronidase from Helix pomatia is well-established for this purpose due to its broad specificity, containing both β-glucuronidase and arylsulfatase activities.[3][4] The incubation conditions, including pH, temperature, time, and enzyme concentration, should be carefully controlled and optimized to ensure complete cleavage of the MBT conjugates. The protocol presented here, with an incubation at 37°C for 3 hours at a pH of 6.5, has been shown to be effective.[5]
It is important to note that the stability of MBT in solution can be a source of error; therefore, fresh standard solutions should be prepared regularly.[5] The use of an isotopically labeled internal standard is critical for correcting for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. The method demonstrates good sensitivity and reproducibility, with detection limits in the sub-µg/L range, making it suitable for biomonitoring studies in both occupationally and environmentally exposed populations.[1][2]
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic hydrolysis of urine samples for the determination of total 2-mercaptobenzothiazole. The described method is robust, sensitive, and suitable for high-throughput analysis in a research or clinical setting. Adherence to the outlined procedures, including proper sample handling, preparation of standards, and optimized hydrolysis conditions, will ensure accurate and reliable quantification of total MBT exposure.
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) cleanup of environmental water samples prior to analysis. The focus is on the removal of interfering matrix components and the concentration of target analytes, including pesticides, pharmaceuticals, and per- and polyfluoroalkyl substances (PFAS). Adherence to these protocols is critical for achieving accurate, reproducible, and sensitive analytical results.
General Experimental Workflow
The following diagram illustrates a typical workflow for solid-phase extraction of environmental water samples. This process involves several key steps, from sample collection and preparation to the final elution of the purified analytes for instrumental analysis.
Caption: General workflow for solid-phase extraction (SPE).
Application 1: Analysis of Pesticides in Water
This protocol is designed for the extraction and concentration of a broad range of pesticides from water samples, suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation:
-
Filter water samples through a 0.7 µm glass fiber filter to remove suspended particles.[1]
-
For certain pesticides, like organophosphorous pesticides, the addition of NaCl to the water sample can enhance recovery rates.[2]
-
If required, spike the samples with internal standards.
2. SPE Cartridge and Sorbent:
-
Sorbent: Reversed-phase sorbents such as C18 (octadecylsilane) or divinylbenzene-methacrylate copolymer are commonly used for pesticide analysis.[3][4][5] Graphitized carbon-based SPE cartridges are also effective.[1]
-
Cartridge Example: C18 cartridges (e.g., 500 mg, 6 mL).[5]
3. SPE Procedure:
-
Conditioning:
-
Pass 10 mL of methanol (B129727) through the C18 cartridge.[4]
-
Follow with 10 mL of deionized water.[4] Ensure the cartridge does not go dry.[5]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with deionized water to remove polar interferences.[5]
-
-
Drying:
-
Elution:
-
Elute the retained pesticides with an appropriate organic solvent. Common elution solvents include methylene (B1212753) chloride, or a mixture of methylene chloride and methanol.[1][4] For example, use two aliquots of ethyl acetate.
-
4. Post-SPE Processing:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
Quantitative Data
| Analyte Class | SPE Sorbent | Recovery Rate | Analytical Method | Reference |
| 107 Pesticides | Divinylbenzene-methacrylate copolymer | >70% for 104 components | GC-MS | [3] |
| Organochlorine Pesticides | C18 | See specific compound recoveries in source | GC-µECD | [4] |
| 67 Pesticides | Chromabond C18 and Oasis HLB | Good recoveries | GC-MS | [6] |
| 46 Pesticides (positive ion mode) | Graphitized carbon | Not specified | LC/MS/MS | [1] |
| 14 Pesticides (negative ion mode) | Graphitized carbon | Not specified | LC/MS/MS | [1] |
Application 2: Analysis of Pharmaceuticals in Water
This protocol is suitable for the extraction and concentration of various pharmaceutical compounds from different water matrices, including drinking water, surface water, and wastewater.[7][8][9]
Experimental Protocol
1. Sample Preparation:
-
Centrifuge samples if they contain suspended solids.
-
Spike samples with internal standards as required.
2. SPE Cartridge and Sorbent:
-
Sorbent: Hydrophilic-Lipophilic Balanced (HLB) sorbents, which are often copolymers like N-vinylpyrrolidone-divinylbenzene, are effective for a wide range of polar pharmaceuticals.[8] A cross-linked styrene (B11656) divinylbenzene (B73037) polymer (PLRP-S) is also well-suited for medium and nonpolar pharmaceuticals.
-
Cartridge Example: CHROMABOND 3 mL HLB SPE cartridge with 200 mg of 60 µm N-vinylpyrrolidone – divinylbenzene copolymer resin.[8]
3. SPE Procedure:
-
Conditioning:
-
Condition the HLB cartridge with methanol.
-
Equilibrate with deionized water.
-
-
Sample Loading:
-
Load the water sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent or water to remove hydrophilic impurities.
-
-
Elution:
-
Elute the pharmaceutical analytes with a stronger organic solvent, such as methanol or acetonitrile.
-
4. Post-SPE Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Quantitative Data
| Analyte Class | SPE Sorbent | Recovery Rate | Limit of Quantification (LOQ) | Analytical Method | Reference |
| 20 Pharmaceuticals | Atlantic® HLB-M SPE Disk | Varies by compound | - | LC-TOF-MS | [7] |
| 20 Pharmaceuticals | Agilent PLRP-S | 70-120% (for most compounds) | < 0.001 µg/L to 1 µg/L | LC/MS/MS | |
| Various Polar Pharmaceuticals | CHROMABOND HLB | High recoveries | - | Not specified | [8] |
Application 3: Analysis of PFAS in Water
This protocol details the extraction of per- and polyfluoroalkyl substances (PFAS) from water samples, a critical step for accurate quantification due to their low concentrations and potential for contamination.[10][11]
Experimental Protocol
1. Sample Preparation:
-
Handle samples carefully to avoid cross-contamination, as PFAS are ubiquitous.[11]
-
No specific pretreatment is typically required for water samples unless they contain high levels of particulates.
2. SPE Cartridge and Sorbent:
-
Sorbent: Weak anion exchange (WAX) cartridges are commonly recommended for extracting both short- and long-chain PFAS with good recoveries.[10] Some methods also utilize polystyrenedivinylbenzene (SDVB) or a combination of WAX and graphitized carbon black (GCB).[12]
-
Cartridge Example: Agilent Bond Elut WAX cartridge.[10]
3. SPE Procedure:
-
Conditioning:
-
Condition the WAX cartridge with an appropriate solvent, typically methanol.
-
Equilibrate with deionized water.
-
-
Sample Loading:
-
Load the water sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge to remove interfering substances.
-
-
Elution:
-
Elute the PFAS analytes using a suitable solvent, often a basic methanolic solution.
-
4. Post-SPE Processing:
-
Concentrate the eluate.
-
Reconstitute in a solvent suitable for LC-MS/MS analysis.
Quantitative Data
| Analyte Class | SPE Sorbent | Recovery Rate | Limit of Detection (LOD) | Analytical Method | Reference |
| 30 PFAS | Weak Anion Exchange (WAX) | Good recoveries | - | Not specified | [10] |
| 53 Legacy and Emerging PFAS | WAX | Good recoveries with low RSDs | Low ng/L | LC/MS | [10] |
| PFOS and PFOA | WAX | - | Sub-ng/L | Triple Quadrupole LC/MS | [10] |
| 42 PFAS | WAX/GCB stacked cartridge | Varies by compound and matrix | 2 ng/L (spiked) | LC–MS/MS | [12] |
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glsciences.com [glsciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 7. biotage.com [biotage.com]
- 8. Pharmacy from the tap SPE of drug residues in drinking water | MACHEREY-NAGEL [mn-net.com]
- 9. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. promochrom.com [promochrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of Monobutyltin (MBT) in Consumer Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Monobutyltin (MBT) in various consumer products. MBT, an organotin compound, is utilized as a stabilizer in polyvinyl chloride (PVC) plastics, a catalyst, and a biocide, leading to its potential presence in a wide range of consumer goods, including food contact materials, textiles, and toys.[1][2][3] Due to the toxicological concerns associated with organotin compounds, accurate and sensitive quantification of MBT is crucial for ensuring consumer safety and regulatory compliance.[4][5]
Data Presentation: Quantitative Levels of MBT in Consumer Products
The following tables summarize the reported concentrations of Monobutyltin (MBT) in various consumer products based on available scientific literature. These values can serve as a reference for researchers and professionals involved in the safety assessment of these products.
| Consumer Product Category | Product Type | MBT Concentration Range | Reference(s) |
| Textiles | Printed Fabrics | 0.14 - 0.48 mg/kg | [6] |
| Apparel (general) | Present (quantities not specified) | [2] | |
| Toys | PVC Toys (Ball, Food Toys, Face Masks) | Detected (grouped with Dibutyltin) | [7] |
| Food Contact Materials & Foodstuffs | PVC Stabilizer | Used as a stabilizer | [1] |
| Potatoes, Vegetables, Fruits | Up to 0.57 ng/g (fresh weight) | [8] | |
| Fish and Seafood | Up to 1.52 ng/g (fresh weight) | [8] |
Experimental Protocols
This section details the methodologies for the quantitative analysis of MBT in consumer products using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of MBT in Textiles and Plastics by GC-MS
This protocol is based on methods described for the analysis of organotin compounds in textiles and plastics, involving extraction, derivatization, and GC-MS analysis.[9][10][11]
1. Sample Preparation and Extraction:
-
Sample Pre-treatment: Cut textile or plastic samples into small pieces (approximately 1-2 mm).
-
Extraction:
-
Weigh 1 gram of the prepared sample into a glass centrifuge tube.
-
Add 10 mL of n-hexane and 5 mL of acetate (B1210297) buffer solution (pH 4.0).[9]
-
For plastic samples, ultrasonicate the mixture for 30 minutes. For textile samples, use mechanical shaking for 1 hour.[9]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant (n-hexane layer).
-
Repeat the extraction step twice more with fresh n-hexane.
-
Combine the n-hexane extracts.
-
2. Derivatization:
-
Concentrate the combined hexane (B92381) extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in tetrahydrofuran (B95107) (THF).[9][11]
-
Vortex the mixture for 1 minute and allow it to react for 30 minutes at room temperature to convert the polar MBT into its more volatile ethylated derivative.
-
Add 5 mL of deionized water and vortex for 1 minute.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: Rxi-5ms silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[9]
-
Inlet: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 30°C/min to 300°C.
-
Hold at 300°C for 5 minutes.[12]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for Ethylated MBT (MBTEt₃): Monitor characteristic ions for the ethylated derivative of MBT. The exact m/z values should be determined by analyzing a standard.
-
4. Quantification:
-
Prepare a calibration curve using a certified standard of ethylated MBT.
-
Quantify the MBT concentration in the sample by comparing the peak area of the derivatized MBT with the calibration curve.
-
Use an internal standard, such as tripropyltin, added before extraction for improved accuracy and to correct for matrix effects.[13]
Protocol 2: Quantitative Analysis of MBT in Food and Textiles by LC-MS/MS
This protocol is a simplified method suitable for the direct analysis of MBT without derivatization, as described for various organotin compounds.[14]
1. Sample Preparation and Extraction:
-
Sample Pre-treatment: Homogenize solid food samples or cut textile samples into small pieces.
-
Extraction:
-
Weigh 2 grams of the prepared sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile. For food samples, also add an internal standard solution (e.g., triphenyl phosphate).[14]
-
Shake the tube vigorously for 1 minute. For textile samples, sonicate for 5 minutes.[14]
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and dilute it with water prior to LC-MS/MS analysis (e.g., 100 µL of extract diluted with 900 µL of water).[14]
-
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 2.6 µm particle size).[14]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[14]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Gradient: A suitable gradient to separate MBT from other components.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for MBT: Monitor at least two specific precursor-to-product ion transitions for MBT to ensure accurate identification and quantification. These transitions should be optimized using a standard solution of MBT.
-
3. Quantification:
-
Prepare a matrix-matched calibration curve to compensate for any matrix effects.
-
Quantify the MBT concentration in the sample by comparing the peak area of MBT with the calibration curve.
-
The use of a suitable internal standard is recommended for improved accuracy.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for MBT analysis by GC-MS.
Caption: Workflow for MBT analysis by LC-MS/MS.
References
- 1. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 2. newsletter.sgs.com [newsletter.sgs.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Analysis of organotin compounds in textiles according to OEKO-TEX | RISE [ri.se]
- 5. Monobutyltin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. greenpeace.org [greenpeace.org]
- 7. [Determination of organotin compounds in polyvinyl chloride toys] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. sciex.jp [sciex.jp]
Application Note: A Robust Analytical Method for the Quantification of Benzothiazole Leachables in Pharmaceutical Products
Introduction
Benzothiazole (B30560) and its derivatives are compounds used in the manufacturing of rubber and plastics, common components of pharmaceutical container closure systems.[1][2] As a result, they can potentially leach into drug products, posing a risk to patient safety. The development of sensitive and specific analytical methods for the detection and quantification of these leachables is a critical aspect of drug development and quality control to ensure product safety and regulatory compliance.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating an analytical method for benzothiazole leachables. It compares various analytical techniques and offers a detailed protocol for a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is crucial for the accurate and reliable quantification of benzothiazole leachables. The choice of instrumentation significantly impacts sensitivity, selectivity, and throughput.[5] High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of benzothiazole and its derivatives.[5][6]
Table 1: Performance Comparison of Analytical Methods for Benzothiazole Derivatives
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[5] | Separation based on volatility and polarity, detection by mass-to-charge ratio of fragmented ions.[5] | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.[5] |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere.[5] | High; characteristic mass spectra allow for confident identification.[5] | High; specific precursor-product ion transitions provide excellent selectivity.[5] |
| Sensitivity (LOQ) | ng/mL to µg/mL range.[5] | ng/L to µg/L range.[5] | pg/mL to ng/mL range.[5] |
| Matrix Effects | Can be significant depending on the sample matrix. | Can be reduced with appropriate sample preparation and inlet systems.[6] | Can be minimized with stable isotope-labeled internal standards and optimized source conditions.[7] |
| Throughput | Higher compared to GC-MS. | Lower due to longer run times. | High, especially with modern UPLC systems. |
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results. The following protocols describe sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by LC-MS/MS, a highly sensitive and selective method for quantifying benzothiazole leachables.[7][8]
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for the extraction of polar and semi-polar compounds, including benzothiazole derivatives, from aqueous matrices.[8]
-
Materials:
-
MAX SPE cartridges (or equivalent mixed-mode anion exchange and reversed-phase sorbent).
-
Methanol, Acetone, Formic Acid (LC-MS grade).
-
Ultrapure water.
-
Sample (drug product).
-
Vortex mixer.
-
Centrifuge.
-
SPE manifold.
-
-
Procedure:
-
Sample Pre-treatment:
-
If the sample is a solid, dissolve it in an appropriate solvent and dilute with ultrapure water.
-
For liquid samples, an aliquot can be taken directly.
-
Centrifuge the sample if particulates are present.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 5 mL of acetone.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
-
Elution:
-
Elute the benzothiazole analytes with 5 mL of a methanol-acetone mixture (7:3 v/v).[8]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Protocol 2: LC-MS/MS Analysis
-
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for benzothiazole should be monitored for selective detection and quantification. For example, for benzothiazole, a potential transition is m/z 136 > 109.[1] These should be optimized for the specific instrument.
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9]
Protocol 3: Method Validation
-
Specificity: Analyze a blank matrix (placebo) and a spiked matrix to ensure no interference from endogenous components at the retention time of benzothiazole.[10]
-
Linearity: Prepare a series of at least five calibration standards of known concentrations. Plot the peak area versus concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.[8][10]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). Calculate the percentage recovery. A common acceptance criterion is 80-120%.[8][10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
The Relative Standard Deviation (%RSD) should be ≤ 15%.[8][10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99[8] |
| Accuracy (% Recovery) | 80 - 120%[8][10] |
| Precision (%RSD) | ≤ 15%[8][10] |
| Specificity | No interference at the retention time of the analyte.[10] |
| Limit of Quantitation (LOQ) | Sufficiently low to meet safety thresholds.[7] |
Visualizations
Experimental and Logical Workflows
Caption: General Workflow for Leachable Analysis.
Caption: Detailed Experimental Workflow for Benzothiazole Analysis.
Potential Biological Pathway
Some benzothiazole derivatives have been shown to modulate intracellular signaling pathways.[5] The PI3K/AKT pathway is one such pathway that can be influenced by these compounds, which is relevant for toxicological assessment.[5]
Caption: PI3K/AKT Signaling and Potential Benzothiazole Interaction.
References
- 1. mac-mod.com [mac-mod.com]
- 2. researchgate.net [researchgate.net]
- 3. contractpharma.com [contractpharma.com]
- 4. dalton.com [dalton.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of 2-Mercaptobenzothiazole (MBT) using Automated Online Column-Switching HPLC
Introduction
2-Mercaptobenzothiazole (MBT) is a widely used industrial chemical, primarily as a vulcanization accelerator in the rubber industry. It is also utilized as a corrosion inhibitor and a biocide.[1][2][3] Due to its widespread use, MBT and its derivatives are frequently detected in various environmental and biological matrices, raising concerns about potential environmental contamination and human exposure.[3][4][5][6] Consequently, there is a growing need for rapid and efficient analytical methods for the high-throughput screening (HTS) of MBT in large numbers of samples.
Conventional High-Performance Liquid Chromatography (HPLC) methods for MBT analysis often involve time-consuming and labor-intensive sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction.[7] These manual procedures can be a bottleneck in HTS workflows. Automated online column-switching HPLC offers a powerful solution to this challenge by integrating sample cleanup and analytical separation into a single, automated process.[8][] This technique utilizes two columns: a pre-column (trapping column) for sample loading and matrix removal, and an analytical column for the separation of the target analyte. By automating the transfer of the analyte from the pre-column to the analytical column, this method significantly reduces sample handling, minimizes human error, and increases sample throughput.[8][]
This application note describes a detailed protocol for the high-throughput screening of MBT in aqueous samples using a fully automated online column-switching HPLC system with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a robust and efficient analytical workflow for MBT quantification.
Principle of Column-Switching HPLC for MBT Analysis
The column-switching HPLC system employs a two-position, ten-port switching valve to direct the flow of mobile phase through two different columns: a trapping column and an analytical column. The process can be divided into two main steps:
-
Loading and Cleanup Step: The aqueous sample is injected onto the trapping column using a low-organic-content mobile phase. MBT, being a relatively nonpolar compound, is retained on the trapping column, while polar matrix components are washed to waste. This step effectively concentrates the analyte and removes interfering substances.
-
Elution and Analysis Step: The switching valve is actuated, redirecting the mobile phase to back-flush the trapped MBT from the trapping column onto the analytical column. A higher-organic-content mobile phase is then used to elute MBT from the analytical column for separation and subsequent detection by a UV detector.
This automated online sample preparation and analysis approach significantly enhances the speed and efficiency of MBT screening.[10][11]
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with two isocratic pumps (or one quaternary pump), a high-pressure ten-port switching valve, an autosampler, a column oven, and a UV-Vis detector is required.
-
Columns:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
2-Mercaptobenzothiazole (MBT) reference standard (>99% purity)
-
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MBT reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock standard solution with a mixture of water and methanol (e.g., 50:50, v/v).
-
Sample Preparation: Aqueous samples (e.g., wastewater, environmental water samples) should be filtered through a 0.45 µm syringe filter to remove particulate matter. For complex matrices like urine, a pre-treatment step involving enzymatic hydrolysis may be necessary to free conjugated MBT.[12] For initial screening, samples can be diluted with ultrapure water.
HPLC Conditions
| Parameter | Loading and Cleanup (Pump A) | Elution and Analysis (Pump B) |
| Mobile Phase | 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid | 30:70 (v/v) Water:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column | Trapping Column (e.g., Oasis HLB, 2.1 x 20 mm, 25 µm) | Analytical Column (e.g., Zorbax Eclipse XDB-C8, 5 µm, 4.6 × 50 mm) |
| Column Temperature | 30 °C | 30 °C |
| Detector Wavelength | - | 320 nm[13] |
| Injection Volume | 100 µL | - |
Column-Switching Valve Program
| Time (min) | Valve Position | Description |
| 0.0 | Load | Inject sample onto the trapping column. Polar matrix components are washed to waste by Pump A. |
| 2.0 | Inject | Switch the valve. The eluent from Pump B back-flushes the trapped MBT from the trapping column onto the analytical column. |
| 2.1 | Load | Switch the valve back to the load position. The trapping column is re-equilibrated with the loading mobile phase from Pump A for the next injection. |
| 10.0 | - | End of the analytical run. |
Data Presentation
Table 1: Chromatographic Performance and Method Validation Data
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Automated on-line column-switching HPLC-MS/MS method with peak focusing for the determination of nine environmental phenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated on-line column-switching HPLC-MS/MS method for measuring environmental phenols and parabens in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
Application Notes and Protocols: 2-Benzothiazolethiol-d4 in Human Biomonitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Mercaptobenzothiazole (MBT) is a widely used industrial chemical, primarily as a vulcanization accelerator in rubber production, leading to potential human exposure.[1][2][3] Biomonitoring of MBT in human samples, typically urine, is crucial for assessing internal exposure levels.[1] Due to its extensive use in consumer products, the general population's exposure to 2-MBT cannot be ruled out.[4][5] Isotope dilution mass spectrometry is the gold standard for accurate quantification, and 2-Benzothiazolethiol-d4 (2-MBT-d4), a deuterated analog of MBT, serves as an ideal internal standard for this purpose.[6] This document provides detailed application notes and protocols for the use of 2-MBT-d4 in human biomonitoring studies.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled standard (in this case, 2-MBT-d4) to a sample at the beginning of the analytical process.[6] This standard is chemically identical to the analyte (2-MBT) but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined. This method corrects for any analyte loss during sample preparation and analysis, ensuring high precision and accuracy.
Caption: Principle of Isotope Dilution Analysis for 2-MBT.
Experimental Protocols
The following protocols are based on established methods for the determination of total 2-MBT in human urine using 2-MBT-d4 as an internal standard.[1][6]
2.1. Preparation of Stock and Working Solutions
-
2-MBT-d4 Internal Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with acetonitrile (B52724).[6]
-
Fill the flask to the mark with acetonitrile.[6]
-
Storage: This stock solution is stable for approximately four weeks when stored at 4°C in the refrigerator.[6]
-
-
2-MBT-d4 Internal Standard Spiking Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL 2-MBT-d4 stock solution into a 10 mL volumetric flask.[6]
-
Fill the flask to the mark with acetonitrile.[6]
-
Storage: This spiking solution is also stable for about four weeks when stored at 4°C.[6]
-
-
2-MBT Calibration Stock Solution (e.g., 1 mg/mL):
-
Preparation of Calibration Standards:
-
Prepare a series of spiking solutions by serially diluting the 2-MBT calibration stock solution with acetonitrile.[6]
-
For each calibration level, spike a known volume of pooled human urine (pre-screened to be free of 2-MBT) with the corresponding 2-MBT spiking solution.
-
Process these calibration standards in the same manner as the unknown samples.[6]
-
2.2. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a defined volume (e.g., 500 µL) of each urine sample, calibration standard, and quality control sample into individual reaction tubes.
-
Add a precise volume of the 2-MBT-d4 internal standard spiking solution to each tube.
-
Add a buffer solution (e.g., acetate (B1210297) buffer) to adjust the pH for optimal enzymatic activity.
-
Add β-glucuronidase/arylsulfatase from Helix pomatia to each tube to hydrolyze the conjugated forms of 2-MBT.[1][6] Incorporated MBT is primarily excreted in urine as conjugates with glucuronide, sulfate, and mercapturic acid.[1]
-
Incubate the samples at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis.
-
After incubation, stop the enzymatic reaction by adding an appropriate reagent (e.g., by acidification).
-
The samples are now ready for extraction and analysis.
Caption: Experimental Workflow for 2-MBT Analysis in Urine.
2.3. LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[1][6]
-
Liquid Chromatography (LC):
-
A column-switching technique can be employed for online purification and enrichment, which enhances sample throughput.[1][6]
-
Analytical Column: A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid, is typically used.
-
Flow Rate: A typical flow rate is maintained according to the column dimensions and particle size.
-
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data
The use of 2-MBT-d4 in an isotope dilution LC-MS/MS method allows for highly sensitive and reproducible quantification of 2-MBT in human urine.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| 2-MBT | 167.9 | 135.1 | 124.2 |
| 2-MBT-d4 | 171.9 | 139.1 | 128.2 |
Data sourced from a validated biomonitoring method.[6]
Table 2: Method Performance Characteristics
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.4 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Relative Standard Deviation | 1.6 - 5.8% |
These performance characteristics highlight the sensitivity and precision of the method.[1]
Table 3: Biomonitoring Data Examples
| Population | 2-MBT Concentration Range in Urine |
|---|---|
| Unexposed Individuals | Generally below LOQ, one reported value of 10.8 µg/L |
| Occupationally Exposed Workers | Up to 6210 µg/L |
These values demonstrate the wide range of exposure levels that can be accurately measured using this methodology.[1]
Conclusion
This compound is an essential tool for the accurate and reliable biomonitoring of human exposure to 2-Mercaptobenzothiazole. Its use as an internal standard in isotope dilution LC-MS/MS methods allows for the correction of analytical variability, leading to high-quality data. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of human biomonitoring and toxicology.
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. [A Study of 2-Mercaptobenzothiazole (2-MBT) and HBM values for 2-MBT in the urine of adults and children: Opinion of the "Human Biomonitoring" Commission of the German Federal Environment Agency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umweltbundesamt.de [umweltbundesamt.de]
- 6. series.publisso.de [series.publisso.de]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Mercaptobenzothiazole (2-MBT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 2-Mercaptobenzothiazole (2-MBT).
Troubleshooting Guide
This guide addresses common issues encountered during 2-MBT analysis, with a focus on mitigating matrix effects.
Problem 1: Low Analyte Recovery or High Signal Variability
Possible Cause: Significant matrix effects, including ion suppression or enhancement, are likely interfering with the analysis. Inefficient sample extraction can also contribute to this issue.
Solutions:
-
Optimize Sample Preparation: A robust sample preparation protocol is the first line of defense against matrix effects. The choice of technique depends on the sample matrix.
-
Employ a Suitable Internal Standard: The use of a stable isotope-labeled internal standard, such as 2-MBT-d4, is highly recommended. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[3]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix to compensate for matrix-induced changes in ionization efficiency.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][5] However, ensure the final analyte concentration remains above the limit of quantification.
Problem 2: Poor Peak Shape or Shift in Retention Time in LC-MS/MS Analysis
Possible Cause: Co-eluting matrix components can interact with the analyte on the analytical column, affecting its chromatographic behavior.
Solutions:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate 2-MBT from interfering compounds.
-
Column Selection: Experiment with different column chemistries (e.g., C18, biphenyl) to achieve optimal separation.
-
-
Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove a wider range of matrix components.
Problem 3: Decomposition of 2-MBT during GC-MS Analysis
Possible Cause: 2-MBT is thermally labile and can decompose in the hot GC inlet, leading to inaccurate quantification.[6]
Solution:
-
Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV injector allows for the sample to be injected into a cold inlet, which is then gradually heated. This technique minimizes thermal stress on the analyte and prevents decomposition without the need for chemical derivatization.[6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 2-MBT analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 2-MBT.[7]
Q2: How can I quantitatively assess matrix effects in my 2-MBT assay?
A2: The post-extraction spike method is a common approach to quantify matrix effects.[8][9] This involves comparing the response of 2-MBT in a neat solvent to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Is Solid-Phase Extraction (SPE) a suitable method for 2-MBT sample preparation?
A3: The suitability of SPE for 2-MBT can be matrix-dependent. While some studies suggest that SPE may not be ideal for all benzothiazoles, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to provide cleaner extracts and reduce matrix effects for other analytes in complex matrices.[2][5] It is crucial to optimize the SPE protocol (sorbent type, wash, and elution solvents) for your specific application.
Q4: When analyzing 2-MBT in urine, is an enzymatic hydrolysis step always necessary?
A4: Yes, for accurate quantification of total 2-MBT in urine, an enzymatic hydrolysis step is crucial.[1] 2-MBT is primarily excreted as glucuronide and sulfate (B86663) conjugates, and this step cleaves these conjugates to release the free 2-MBT for analysis.[1]
Q5: What are the best solvents for Liquid-Liquid Extraction (LLE) of 2-MBT?
A5: For wastewater samples, a mixture of ethyl acetate (B1210297) and toluene (B28343) at a slightly alkaline pH (around 8.5) has been reported to yield high recovery rates (over 90%).[2] Toluene has also been used for the purification of 2-MBT.[10] The choice of solvent should be optimized based on the specific sample matrix and pH.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 2-MBT Analysis
| Technique | Advantages | Disadvantages | Recommended For |
| Liquid-Liquid Extraction (LLE) | High recovery rates reported[2], cost-effective. | Can be labor-intensive, may form emulsions. | Wastewater, purification of 2-MBT.[2][10] |
| Solid-Phase Extraction (SPE) | Can provide high sample cleanup, amenable to automation.[5] | May have variable recovery for 2-MBT, requires method development.[2] | Complex biological matrices (e.g., plasma) after optimization. |
| Protein Precipitation | Simple and fast. | Less effective at removing matrix interferences, may lead to significant ion suppression. | Initial screening or when high sensitivity is not required. |
| Dilute-and-Shoot | Very simple and fast. | Significant matrix effects, only suitable for simple matrices or when high dilution is possible.[4] | Samples with high 2-MBT concentrations in clean matrices. |
Experimental Protocols
1. Enzymatic Hydrolysis of 2-MBT Conjugates in Urine
This protocol is a representative method for the hydrolysis of 2-MBT conjugates in urine samples prior to extraction.
-
To 1 mL of urine sample, add an internal standard solution (e.g., 2-MBT-d4).
-
Add 1 mL of a suitable buffer (e.g., 1.0 M acetate buffer, pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex the sample for 10 seconds.
-
Incubate the sample at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
After incubation, the sample is ready for extraction (e.g., LLE or SPE).
2. Liquid-Liquid Extraction of 2-MBT from Wastewater
This protocol is based on a method with reported high recovery for 2-MBT from industrial wastewater.[2]
-
Take a 25 mL aliquot of the wastewater sample.
-
Adjust the pH of the sample to 8.5 using NaOH or H₃PO₄.
-
Add 4 g/L of NaCl to the sample to increase the ionic strength.
-
Transfer the sample to a separatory funnel.
-
Add 10 mL of a 1:1 (v/v) mixture of ethyl acetate and toluene.
-
Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction with a fresh 10 mL portion of the solvent mixture.
-
Combine the organic extracts.
-
The combined extract can be concentrated and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Figure 1: General workflow for 2-MBT analysis.
Caption: Figure 2: Troubleshooting matrix effects.
Caption: Figure 3: Sample prep vs. analytical method.
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. series.publisso.de [series.publisso.de]
- 4. mdpi.com [mdpi.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. gtfch.org [gtfch.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1300123C - Method for extracting 2-mercapto benzothiazole - Google Patents [patents.google.com]
stability of 2-Benzothiazolethiol-d4 in acidic and basic solutions
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 2-Benzothiazolethiol-d4 in acidic and basic solutions. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Disclaimer: Specific stability studies on this compound are limited in publicly available literature. The stability of the deuterated form is expected to be very similar to its non-deuterated analogue, 2-Mercaptobenzothiazole (B37678) (MBT), as the deuterium (B1214612) labels on the phenyl ring do not significantly influence the reactive thiol group. Therefore, the data presented here is based on studies of MBT.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: 2-Benzothiazolethiol (MBT) is generally stable under recommended storage conditions[1]. However, its stability in aqueous solutions can be influenced by several factors, including pH, the presence of metal ions (like iron), exposure to light, and oxidizing agents[2]. In solution, it exists in two tautomeric forms, with the 2-benzothiazolethione form being the most stable and predominant[2][3].
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of the compound.
-
Acidic Conditions (pH < 7): In acidic solutions, particularly in the presence of iron ions, MBT can be reduced to benzothiazole (B30560), releasing hydrogen sulfide[2].
-
Neutral to Alkaline Conditions (pH ≥ 7): The compound is generally more stable in neutral or alkaline solutions in the presence of iron ions[2]. At a pH of 6.5, MBT has been observed to convert into dibenzothiazyl disulfide[4]. Above its pKa of ~7.0, the deprotonated, more soluble thiolate form becomes the most abundant species in the solution[3].
Q3: What are the primary degradation products I should be aware of?
A3: The degradation products depend on the conditions:
-
Acidic Hydrolysis: The main degradation products are benzothiazole and hydrogen sulfide[2].
-
Oxidation/Neutral Conditions: The primary oxidation product is 2,2'-dithiobis-benzothiazole (also known as dibenzothiazyl disulfide or MBTS)[4][5].
-
Photodegradation: Upon exposure to UV light, major degradation products include benzothiazole and 2-benzothiazolesulfonic acid. Minor products such as 2,2′-thiobisbenzothiazole and dibenzothiazyl disulfide can also be formed[6].
Q4: Can other experimental factors affect the stability of my this compound solution?
A4: Yes, several other factors can lead to degradation:
-
Light: The compound is susceptible to photodegradation and should be protected from light[2][7].
-
Oxidizing Agents: MBT is readily oxidizable, especially by strong oxidants like ozone or persulfates[1][2]. Contact with these should be avoided unless part of a planned reaction.
-
Temperature: While it decomposes at very high temperatures (>260 °C), long-term storage of solutions at room temperature is not recommended[2]. For optimal stability, neat compound and stock solutions should be stored at -20°C[8][9].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram (HPLC/LC-MS) | Degradation of the compound. | 1. Check the pH of your solution. Buffering may be necessary. 2. Identify the new peaks. Common degradants are benzothiazole and dibenzothiazyl disulfide (MBTS). 3. Prepare fresh solutions and protect them from light and heat. |
| Loss of parent compound signal over time | Instability under experimental or storage conditions. | 1. Verify storage conditions. Store stock solutions at -20°C in airtight, light-protected containers. 2. Minimize the time the solution is kept at room temperature or in acidic conditions. 3. If working in an aqueous matrix, use freshly prepared solutions for each experiment. |
| Precipitate formation in aqueous solution | Low aqueous solubility, especially at acidic pH. | 1. The water solubility of MBT is low (117 mg/L at 20°C)[2]. 2. Ensure the concentration is below the solubility limit. 3. Consider using a co-solvent like DMSO or ethanol (B145695) for preparing stock solutions before diluting into an aqueous medium. |
| Inconsistent analytical results | Degradation during sample preparation or analysis. | 1. Use this compound as an internal standard to compensate for matrix effects and recovery differences during analysis[10]. 2. Ensure all diluents and mobile phases are free of oxidizing agents. |
Physicochemical and Stability Data
The following table summarizes key quantitative data for 2-Mercaptobenzothiazole (MBT), which is considered representative for the d4-labeled analogue.
| Parameter | Value | Reference |
| CAS Number (Unlabeled) | 149-30-4 | [9] |
| Molecular Formula | C₇D₄HNS₂ | [9] |
| Molecular Weight | 171.28 g/mol | [9] |
| pKa | 7.03 (in aqueous buffer) | [2] |
| Water Solubility | 117 mg/L (at 20°C) | [2] |
| Recommended Storage | -20°C | [8][9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC-UV
This protocol provides a framework for evaluating the stability of this compound in a given aqueous solution.
1. Materials and Reagents:
-
This compound
-
Reference standards for potential degradants (e.g., Benzothiazole, 2,2'-dithiobis-benzothiazole)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 3, 7; carbonate buffer for pH 10)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., Microbondapak C18, 10 µm, 30 cm)[5].
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile). Store at -20°C.
-
Test Solutions (10 µg/mL): Spike an appropriate volume of the stock solution into the prepared acidic, neutral, and basic buffer solutions to achieve a final concentration of 10 µg/mL. Prepare a sufficient volume for sampling at all time points.
-
Control Solution: Prepare a control sample at the same concentration in the organic stock solution solvent to monitor for non-hydrolytic degradation.
3. Stability Study Execution:
-
Store the test solutions under controlled conditions (e.g., 25°C, protected from light).
-
Withdraw aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by mixing the aliquot with the mobile phase and either analyze immediately or store at -20°C until analysis.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of THF, acetonitrile, and a buffer (e.g., 40:40:20 v/v) adjusted to pH 4.0[5].
-
Flow Rate: 1.0 mL/min[5].
-
Column: C18 reverse-phase column.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using the reference standard. Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
Visualizations
References
- 1. redox.com [redox.com]
- 2. www2.mst.dk [www2.mst.dk]
- 3. atamankimya.com [atamankimya.com]
- 4. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. This compound | Isotope-Labeled Compounds | 1346598-64-8 | Invivochem [invivochem.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Indirect extraction-spectrophotometric determination of 2-(thiocyanomethylthiol)benzothiazole in chrome tanning liquors after its breakdown to 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting H/D Exchange in Deuterated Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for hydrogen-deuterium (H/D) exchange in deuterated internal standards, a critical factor in ensuring the accuracy and reliability of quantitative mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for my deuterated internal standards?
A1: Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium (B1214612) atom on your deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This phenomenon, also known as back-exchange, is a significant concern because it alters the mass of your internal standard.[2][3] This can lead to inaccurate quantification in mass spectrometry analysis by causing an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[1] In severe cases, it can even generate a false positive signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote H/D exchange?
A2: Several experimental and environmental factors can influence the rate of H/D exchange. The most significant include:
-
pH: Both acidic (pH < 2.5) and basic (pH > 8) conditions can catalyze the exchange. The minimum exchange rate is typically observed around pH 2.5.[2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[2][5] Storing and analyzing samples at low temperatures (e.g., 4°C) is recommended.[2]
-
Solvent: Protic solvents, such as water and methanol, can readily donate hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred for storing and handling deuterated standards.[2][6]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange.[2][6] Deuterium atoms on a carbon adjacent to a carbonyl group can also be susceptible to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.[2] Labels on aromatic or aliphatic carbon-hydrogen bonds are generally more stable under typical analytical conditions.[2]
Q3: How can I tell if H/D exchange is occurring in my experiment?
A3: Several signs may indicate that H/D exchange is affecting your results:
-
Poor Reproducibility: Inconsistent analyte-to-internal standard area ratios across replicate injections or different batches of samples.
-
Drifting Calibration Curves: A non-linear or drifting calibration curve can be a sign that the internal standard concentration is not stable over the course of the analytical run.
-
Appearance of Unexpected Peaks: You might observe the emergence of new peaks in your chromatogram corresponding to partially deuterated or completely non-deuterated forms of your internal standard.[2]
-
Increased Signal for Unlabeled Analyte: An unexpected increase in the signal for the unlabeled analyte, especially in blank or zero samples, can be a direct indication of H/D exchange from the internal standard.[2]
Q4: Can I use internal standards labeled with other stable isotopes to avoid H/D exchange?
A4: Yes. If H/D exchange proves to be a persistent issue, consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[2] While these are often more expensive to synthesize, they provide greater stability and can be a worthwhile investment for critical assays.[2][7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to H/D exchange.
Issue 1: Inconsistent Analyte-to-Internal Standard Area Ratios
-
Possible Cause: H/D exchange is occurring, leading to a decrease in the internal standard signal over time.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a stability study of your deuterated internal standard under the exact conditions of your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Assess Purity of the Standard: Inject a high concentration of the internal standard solution by itself to check for any signal at the mass transition of the unlabeled analyte. This will help determine if the issue is due to exchange or an impurity in the standard.[2][3]
-
Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N.[2]
-
Issue 2: Increased Signal for Unlabeled Analyte in Blank Samples
-
Possible Cause: The deuterated internal standard is undergoing H/D exchange, contributing to the signal of the unlabeled analyte.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run time. Re-inject the sample and monitor for any increase in the unlabeled analyte's signal, which would indicate exchange.[2][3]
-
Control Temperature: Keep samples, standards, and the autosampler cooled to slow down the rate of exchange.[2]
-
Adjust pH: If your analytical method allows, adjust the pH of your solvents to be as close to neutral as possible.[2]
-
Review Label Position: Check the certificate of analysis for your standard to confirm the positions of the deuterium labels. If they are in known labile positions, consider sourcing a standard with more stable labeling.[2]
-
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: H/D exchange can lead to the emergence of peaks corresponding to partially deuterated or completely non-deuterated forms of your internal standard.[2]
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: If available, use high-resolution mass spectrometry to analyze your internal standard solution over time. This can help identify the formation of lower mass isotopologues (molecules that have lost deuterium atoms).[2]
-
Review Chromatographic Data: Carefully examine your chromatograms for new peaks eluting close to your internal standard.
-
Implement Preventative Measures: Follow the best practices outlined in the FAQs, such as using aprotic solvents, controlling pH and temperature, and selecting standards with stable label positions.[2]
-
Data Presentation
The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange and recommended practices to minimize it.
| Factor | Condition Leading to Higher Exchange Rate | Recommended Practice for Minimal Exchange |
| pH | High (>8) or Low (<2)[2] | Maintain pH between 2.5 and 7[2][8] |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C)[2] |
| Solvent | Protic (e.g., H₂O, CH₃OH)[2] | Use aprotic solvents (e.g., acetonitrile, THF) when possible[2] |
| Label Position | On Heteroatoms (O, N, S)[2][6] | Choose standards with labels on stable carbon positions[2] |
| Label Position | Alpha to Carbonyl | Exercise caution with pH and temperature[2] |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions[2] |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of a Deuterated Internal Standard
Objective: To determine if H/D exchange is occurring under your specific analytical conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.[3]
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[3]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[3]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3]
-
Protocol 2: Determining the Isotopic Purity of a Deuterated Internal Standard
Objective: To quantify the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[3]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[3]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
troubleshooting poor recovery of MBT during sample extraction
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for poor recovery of 3-mercaptobenzothiazole (MBT) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low MBT recovery during sample extraction?
Poor recovery of MBT can be attributed to several factors, often related to its chemical properties and the complexity of the sample matrix. Key areas to investigate include:
-
Suboptimal pH: MBT is a weakly acidic compound with a pKa of approximately 7.0.[1] The pH of your sample and extraction solvents will significantly influence its ionization state and, consequently, its solubility and retention on solid-phase extraction (SPE) sorbents.
-
Inappropriate Solvent Selection: The choice of solvents for sample dissolution, washing, and elution is critical. Using a solvent that is too weak may not effectively extract MBT, while a solvent that is too strong can co-extract interfering matrix components, leading to ion suppression in LC-MS analysis.
-
Analyte Instability and Degradation: MBT can be unstable under certain conditions. For instance, in a buffer solution at pH 6.5, it can be converted to dibenzothiazyl disulfide.[2][3] It is also susceptible to photodegradation and can decompose at high temperatures, which is a concern during GC analysis.[1]
-
Matrix Effects: Complex sample matrices, such as industrial wastewater or biological fluids, can contain components that interfere with the extraction process or the analytical detection.[4]
-
Improper SPE Method Parameters: Factors like the choice of sorbent, sample loading flow rate, and elution volume can all impact recovery.
Q2: How does pH affect MBT extraction, and what is the optimal pH range?
The pH is a critical parameter for the efficient extraction of MBT. As a weak acid, its solubility in water is pH-dependent. At a pH below its pKa of ~7.0, MBT will be in its neutral, less water-soluble form. Above this pH, it will be in its ionized, more water-soluble form.
For reversed-phase SPE (e.g., using a C18 sorbent), you generally want the analyte to be in its neutral form to maximize retention. Therefore, acidifying the sample to a pH of around 4-5 is often recommended.[5] Conversely, for liquid-liquid extraction (LLE) into an organic solvent, adjusting the pH to be well below the pKa will favor the neutral form, enhancing its partitioning into the organic phase. For extraction from an organic solvent back into an aqueous phase, raising the pH above 7 will convert MBT to its ionic form, increasing its solubility in the aqueous layer.
Q3: I'm seeing inconsistent recovery with my SPE method. What should I check?
Inconsistent recovery in solid-phase extraction can be frustrating. Here are several parameters to systematically check:
-
Sorbent Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. Inadequate conditioning can lead to channeling and poor interaction between the analyte and the sorbent.
-
Sample Loading Flow Rate: A flow rate that is too fast can prevent efficient retention of MBT on the sorbent. A slower flow rate allows for better interaction and improved capture.
-
Drying Time: If a drying step is included, ensure it is consistent. Over-drying can sometimes lead to irreversible adsorption of the analyte to the sorbent.
-
Elution Volume and Solvent Strength: Incomplete elution is a common cause of low recovery. Ensure the elution solvent is strong enough to desorb MBT from the sorbent and that the volume is sufficient for complete elution. You may need to perform multiple small elutions.
-
Analyte Breakthrough: If the concentration of MBT in your sample is very high, or if the sorbent capacity is insufficient, the analyte may "break through" during the loading step and be lost. Consider diluting your sample or using a larger SPE cartridge.
Q4: Can MBT degrade during sample storage and preparation? How can I minimize this?
Yes, MBT can degrade. It is known to be susceptible to oxidation, photodegradation, and thermal decomposition.[1][6] Here are some tips to minimize degradation:
-
Storage: Store samples and standards in amber vials to protect them from light and at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions.
-
Avoid High Temperatures: If using gas chromatography (GC), be aware that MBT can decompose in a hot GC inlet.[7] Using a programmable temperature vaporization (PTV) inlet can help mitigate this. For other methods, avoid unnecessarily high temperatures during sample preparation steps like solvent evaporation.
-
Control pH: As MBT can be converted to other compounds at certain pH values, controlling the pH of your samples and extraction solutions is important for stability.[2][3]
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the sample may help prevent oxidative degradation, though this should be validated to ensure it does not interfere with the analysis.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This section provides a systematic approach to troubleshooting poor MBT recovery when using solid-phase extraction.
Problem: Consistently low recovery of MBT.
Caption: Troubleshooting workflow for low MBT recovery in SPE.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Sample pH (for Reversed-Phase SPE) | 4.0 - 5.0 | To ensure MBT is in its neutral, non-ionized form for optimal retention on non-polar sorbents like C18. MBT's pKa is ~7.0.[1] |
| SPE Sorbent | C18 or Polymeric (e.g., HLB) | C18 is a common choice for retaining moderately non-polar compounds like MBT from aqueous matrices. Polymeric sorbents can offer broader pH stability and different selectivity. |
| Loading Flow Rate | 1-2 mL/min | A slower flow rate allows for sufficient interaction time between MBT and the sorbent, maximizing retention. |
| Wash Solvent | Weak organic solvent in water (e.g., 5-10% Methanol) | To remove polar interferences without prematurely eluting the MBT. The pH of the wash solvent should also be acidic. |
| Elution Solvent | Methanol (B129727), Acetonitrile, or Ethyl Acetate | These solvents are strong enough to disrupt the interaction between MBT and the C18 sorbent, leading to efficient elution. |
| Storage Conditions | Amber vials, 4°C or -20°C | To protect MBT from light and minimize thermal degradation.[6] |
Experimental Protocols
Protocol 1: Extraction of MBT from Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of MBT from water samples. Optimization may be required depending on the specific water matrix and analytical instrumentation.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or hydrochloric acid
-
Collection tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean container.
-
If the sample contains suspended solids, centrifuge or filter it.
-
Adjust the pH of the sample to 4.0-5.0 with formic acid or hydrochloric acid.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 6 mL of methanol.
-
Wash the cartridges with 6 mL of HPLC grade water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted water sample onto the conditioned cartridges at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridges with 6 mL of HPLC grade water to remove any remaining salts.
-
Wash the cartridges with 6 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridges under vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the MBT from the cartridges with 2 x 3 mL of methanol or acetonitrile. Allow the solvent to soak for a few minutes before applying vacuum for the second elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., LC-MS).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Caption: Workflow for SPE of MBT from water samples.
Protocol 2: Liquid-Liquid Extraction (LLE) of MBT from Rubber Products
This protocol provides a general method for extracting MBT from rubber materials. The choice of solvent and extraction time may need to be optimized based on the specific rubber formulation.
Materials:
-
Rubber sample, cut into small pieces
-
Sonicator
-
Centrifuge and centrifuge tubes
-
Glass fiber syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Cut the rubber sample into small pieces (e.g., 3x3 mm) to increase the surface area for extraction.[9]
-
Weigh approximately 1 gram of the rubber pieces into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of MTBE or acetone (B3395972) to the centrifuge tube.[9]
-
Sonicate the sample for 30 minutes.[9]
-
Centrifuge the sample to pellet the rubber pieces and any insoluble material.
-
-
Sample Dilution and Filtration:
-
Carefully transfer the supernatant (the extract) to a clean tube.
-
Dilute the extract as needed with a suitable solvent (e.g., methanol:water 50:50 for LC-MS analysis).[9]
-
Filter the diluted extract through a glass fiber syringe filter into an autosampler vial for analysis.
-
Caption: Workflow for LLE of MBT from rubber products.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pqri.org [pqri.org]
Technical Support Center: Optimizing LC Gradient for the Separation of MBT and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the effective separation of 2-mercaptobenzothiazole (B37678) (MBT) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating MBT and its metabolites?
A1: The main challenges stem from the diverse physicochemical properties of MBT and its metabolites.[1][2] MBT itself is relatively non-polar, while its metabolites, which can be formed through processes like oxidation and conjugation, are often more polar. This wide polarity range makes it difficult to achieve optimal separation for all compounds in a single isocratic run, necessitating a gradient elution approach.[3] Furthermore, some metabolites may be structural isomers, presenting a significant challenge for achieving baseline resolution.
Q2: What is a good starting point for an LC gradient to separate MBT and its metabolites?
A2: A good starting point is a "scouting gradient" to determine the elution profile of your compounds.[3][4] Begin with a reversed-phase C18 column and a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[5][6] A broad gradient, for example, from 5% to 95% Solvent B over 20-30 minutes, will help to identify the approximate organic solvent concentration at which each compound elutes.[3] This information is crucial for designing a more optimized, shallower gradient.
Q3: Why is formic acid commonly used in the mobile phase for LC-MS analysis of MBT and its metabolites?
A3: Formic acid serves two primary purposes in LC-MS applications. Firstly, it acidifies the mobile phase, which helps to protonate MBT and its metabolites, particularly those with basic nitrogen atoms. This protonation improves ionization efficiency in the mass spectrometer's source, leading to enhanced sensitivity.[7] Secondly, a low pH mobile phase can suppress the interaction of basic analytes with residual silanol (B1196071) groups on the silica-based stationary phase, which helps to improve peak shape and reduce tailing.[7][8]
Q4: What is the expected elution order of MBT and its metabolites in reversed-phase LC?
A4: In reversed-phase liquid chromatography, compounds elute in order of decreasing polarity (most polar elutes first). Therefore, the more polar metabolites of MBT will elute earlier than the parent compound, MBT. The exact elution order of the various metabolites will depend on their specific chemical modifications and resulting polarities. For instance, hydroxylated or conjugated metabolites will be significantly more polar and thus elute much earlier than MBT.
Troubleshooting Guides
Problem 1: Poor Resolution Between Two or More Metabolite Peaks
Symptoms:
-
Co-eluting or significantly overlapping peaks.
-
Inaccurate quantification due to peak integration challenges.
Possible Causes and Solutions:
| Cause | Solution |
| Gradient is too steep | A steep gradient may not provide enough time for the separation of closely eluting compounds.[8] Once the approximate elution time of the critical pair is known from a scouting run, flatten the gradient in that region. This involves decreasing the rate of change of the organic solvent percentage during that time window to increase the separation between the peaks.[7] |
| Suboptimal Organic Solvent | The choice of organic solvent can influence selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, potentially improving resolution. |
| Incorrect Column Chemistry | While a C18 column is a good starting point, it may not provide the necessary selectivity for all metabolites.[8] Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms and improve separation.[8] |
| Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time and affect resolution.[8] Employ a column oven to maintain a stable temperature throughout the analysis. Experimenting with different temperatures (e.g., in the 30-50°C range) can also sometimes improve separation.[7] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" sloping from the beginning.[9][10]
-
Reduced peak height and inaccurate integration.[10]
Possible Causes and Solutions:
| Cause | Solution |
| Peak Tailing: Secondary Interactions | Basic metabolites can interact with acidic residual silanol groups on the column packing material, causing peak tailing.[9] Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep these compounds protonated and minimize these secondary interactions.[7] |
| Peak Tailing: Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[11] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9] |
| Peak Fronting: Sample Solvent Incompatibility | If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte band to spread and lead to peak fronting.[10][12] Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.[7] |
| Peak Fronting: Column Overload | Injecting a sample that is too concentrated can also lead to peak fronting.[13] Dilute your sample and re-inject to see if the issue is resolved.[13] |
| Physical Column Issues | Peak tailing or fronting affecting all peaks can indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[9][11] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.[9] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections.
-
Difficulty in peak identification and integration.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration of the column with the initial mobile phase conditions before each injection is a common cause of retention time shifts in gradient elution.[8] Ensure you are using an adequate equilibration time, typically at least 10 column volumes.[8] |
| Mobile Phase Preparation | Inconsistencies in mobile phase preparation, such as variations in pH or solvent composition, can lead to retention time variability.[9] Prepare fresh mobile phases daily and ensure accurate measurements of all components. |
| LC System Leaks or Pump Issues | Leaks in the LC system or problems with the pump can lead to an inconsistent flow rate and mobile phase composition, causing retention times to drift.[14] Regularly inspect your system for leaks and perform routine maintenance on the pump. |
| Column Temperature Fluctuations | As mentioned previously, changes in column temperature can affect retention times.[8] Using a column oven is crucial for maintaining reproducible retention.[8] |
Experimental Protocols
Generic Sample Preparation Protocol for Biological Matrices (e.g., Urine)
-
If analyzing conjugated metabolites, perform an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) to cleave the conjugates and release the free metabolites.[15]
-
To 1 mL of the biological sample, add 3 mL of a cold organic solvent (e.g., acetonitrile or a methanol:ethanol 50:50 v/v mixture) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.
Example Optimized LC Method Parameters
| Parameter | Setting |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 5% B to 40% B in 15 min, then to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (in appropriate ionization mode) |
Note: This is an example method and should be further optimized for your specific application and LC system.
Visualizations
Caption: Experimental workflow for the analysis of MBT and its metabolites.
Caption: Troubleshooting logic for common LC separation issues.
References
- 1. Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. youtube.com [youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analyte & Internal Standard Co-elution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with their analyte and internal standard in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for my analysis?
A1: Co-elution occurs when your analyte of interest and the internal standard (IS) are not sufficiently separated during chromatographic analysis, resulting in overlapping peaks.[1][2] This can be problematic because it can interfere with accurate quantification. In liquid chromatography-mass spectrometry (LC-MS), for instance, co-eluting compounds can compete for ionization, leading to ion suppression or enhancement, which can affect the analyte's signal and the reliability of the results.[3][4]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS). Should it co-elute with the analyte?
A2: Ideally, a SIL-IS should co-elute with the analyte.[3][5] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects during analysis.[3][4] This co-elution is crucial for accurate correction of these effects, leading to improved accuracy and precision in quantification.[3][5][6] However, issues can arise if the co-elution is not perfect or if the analyte signal suppresses the internal standard signal at high concentrations.[7]
Q3: How can I tell if I have a co-elution problem?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap.[1][2] Here are a few indicators:
-
Peak Shape Deformities: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram.[1][2]
-
Detector-Assisted Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a mass spectrometer, you can assess peak purity. A DAD can acquire multiple UV spectra across a single peak; if the spectra are not identical, it suggests the presence of more than one compound.[2] Similarly, with mass spectrometry, you can examine mass spectra across the peak for inconsistencies.[2]
-
Inconsistent Internal Standard Response: Significant variability in the internal standard response across samples, calibration standards, and quality controls can indicate an issue.[4]
Q4: What are the common causes of unintended co-elution?
A4: Unintended co-elution can stem from several factors:
-
Inadequate Chromatographic Resolution: The chosen column, mobile phase, or gradient program may not be suitable for separating the analyte and internal standard.[8][9]
-
Matrix Effects: Components in the biological matrix can alter the retention times of the analyte or internal standard, causing them to co-elute.[4]
-
Methodological Issues: Problems such as improper sample preparation, incorrect mobile phase composition, or column degradation can lead to poor separation.[10][11]
Troubleshooting Guide
Issue: Analyte and Internal Standard Peaks are Overlapping
This guide provides a systematic approach to troubleshoot and resolve co-elution issues.
Step 1: Initial Assessment & Diagnosis
-
Question: Are you observing poor peak shape (fronting, tailing, splitting) or inconsistent peak areas?
-
Action: Visually inspect the chromatograms for all samples, standards, and blanks. Use your detector's software to perform peak purity analysis if available.[2]
Step 2: Method Optimization
If co-elution is confirmed, systematic optimization of the chromatographic method is necessary. The following parameters can be adjusted:
-
Mobile Phase Composition: Modifying the mobile phase is often the most effective way to alter selectivity.[8][9]
-
Protocol:
-
Change Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention time and potentially improve separation.[8]
-
Change Solvent Type: If using methanol (B129727), try switching to acetonitrile (B52724), or vice versa. These solvents offer different selectivities.[1]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[9] Ensure the chosen pH is compatible with your column.
-
-
-
Gradient Elution Program:
-
Protocol:
-
Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[9]
-
Introduce an Isocratic Hold: A brief isocratic hold at a specific mobile phase composition can help resolve critical pairs.
-
-
-
Stationary Phase: The column chemistry plays a crucial role in selectivity.[1][8]
-
Protocol:
-
Change Column Chemistry: If optimizing the mobile phase is unsuccessful, consider a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or Cyano column).[1][8]
-
Particle Size and Column Dimensions: A column with smaller particles or a longer length can increase efficiency and resolution.[8]
-
-
-
Temperature:
-
Protocol:
-
Adjust Column Temperature: Varying the column temperature can alter selectivity. It's an easily adjustable parameter, but its effect can be unpredictable.
-
-
Step 3: Sample Preparation
-
Question: Could interferences from the sample matrix be causing the co-elution?
-
Action: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components that may be interfering with the separation.[10]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Analyte-IS Resolution
| Mobile Phase Composition (% Acetonitrile in Water) | Analyte Retention Time (min) | IS Retention Time (min) | Resolution (Rs) |
| 50% | 4.2 | 4.2 | 0.0 |
| 45% | 5.8 | 6.0 | 1.2 |
| 40% | 8.1 | 8.5 | 1.8 |
Table 2: Influence of Column Chemistry on Analyte-IS Separation
| Column Stationary Phase | Analyte Retention Time (min) | IS Retention Time (min) | Resolution (Rs) |
| C18 | 5.1 | 5.2 | 0.8 |
| Phenyl-Hexyl | 6.3 | 6.8 | 2.1 |
| Cyano | 4.5 | 4.9 | 1.5 |
Experimental Protocols
Protocol 1: Mobile Phase Scouting to Resolve Co-elution
-
Initial Conditions: Note the current mobile phase composition, gradient program, and flow rate that results in co-elution.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying organic solvent (e.g., acetonitrile or methanol) concentrations. For reversed-phase chromatography, prepare mobile phases with 5% lower and 5% higher organic solvent content than the original method.
-
Solvent Type Variation: Prepare an alternative mobile phase where the primary organic solvent is replaced (e.g., methanol instead of acetonitrile). Adjust the concentration to achieve a similar elution strength.
-
pH Adjustment: If the analyte or internal standard are ionizable, prepare mobile phases with pH values adjusted by +/- 0.5 pH units from the original method.
-
Systematic Injections: Inject the sample containing the analyte and internal standard using each of the prepared mobile phases.
-
Data Analysis: Evaluate the chromatograms for changes in retention time and, most importantly, the resolution between the analyte and internal standard peaks.
-
Optimization: Based on the results, select the mobile phase composition that provides the best separation and proceed with further optimization of the gradient if necessary.
Visualization
Caption: Troubleshooting workflow for addressing co-elution of an analyte and internal standard.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Impact of 2-Benzothiazolethiol-d4 Purity on Quantification
For researchers, scientists, and drug development professionals utilizing 2-Benzothiazolethiol-d4 as an internal standard, ensuring the accuracy and reliability of quantitative analysis is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the purity of this deuterated standard and its impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantitative analysis?
A1: this compound is a deuterated form of 2-Benzothiazolethiol (also known as 2-mercaptobenzothiazole (B37678) or MBT). It is commonly used as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. Since this compound is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.
Q2: What is the difference between chemical purity and isotopic purity for this compound?
A2: Chemical purity refers to the percentage of the compound that is this compound, exclusive of any other chemical entities. Impurities in this context would be substances other than 2-Benzothiazolethiol and its isotopic variants.
Isotopic purity , on the other hand, refers to the percentage of the this compound molecules that contain the desired number of deuterium (B1214612) atoms (in this case, four). Isotopic impurities are molecules of 2-Benzothiazolethiol that have fewer than four deuterium atoms (e.g., d0, d1, d2, d3). These isotopic impurities can interfere with the quantification of the target analyte.
Q3: How can the isotopic purity of this compound affect the quantification of 2-Benzothiazolethiol (MBT)?
A3: The presence of the non-deuterated (d0) form of 2-Benzothiazolethiol as an isotopic impurity in the this compound internal standard can lead to an overestimation of the analyte concentration. This is because the mass spectrometer will detect the d0 impurity along with the native analyte in the sample, artificially inflating the analyte signal. This effect is most pronounced when quantifying low concentrations of the analyte.
Q4: How can I determine the isotopic purity of my this compound standard?
A4: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between the different isotopic forms of the molecule and provide a quantitative measure of their relative abundance.
Troubleshooting Guides
Issue: Inaccurate Quantification at Low Analyte Concentrations
Symptoms:
-
Higher than expected concentrations of the analyte, especially near the lower limit of quantification (LLOQ).
-
Non-linear calibration curves at the lower end.
-
Blank samples showing a signal for the analyte.
Possible Cause:
-
Contribution from the unlabeled analyte (d0) present as an impurity in the this compound internal standard.
Troubleshooting Steps:
-
Assess the Isotopic Purity of the Internal Standard:
-
Prepare a high-concentration solution of the this compound internal standard.
-
Analyze this solution using your LC-MS/MS method, monitoring the mass transition for the unlabeled analyte (MBT).
-
The presence of a peak at the retention time of MBT indicates the presence of the d0 impurity.
-
-
Correct for the Isotopic Contribution:
-
Calculate the percentage contribution of the d0 impurity to the analyte signal based on the peak areas from the analysis in step 1.
-
Subtract this contribution from the analyte signal in your samples and calibration standards.
-
-
Use a Higher Purity Internal Standard:
-
If the level of isotopic impurity is unacceptably high, source this compound with a higher isotopic purity (e.g., >98%).
-
Issue: Poor Precision and Reproducibility
Symptoms:
-
High variability in the calculated analyte concentrations across replicate injections.
-
Inconsistent results between different analytical runs.
Possible Causes:
-
In-source fragmentation of the deuterated internal standard.
-
Chromatographic separation of the analyte and the internal standard (isotope effect).
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Conditions:
-
Reduce the cone voltage or fragmentation energy to minimize in-source fragmentation of the this compound, which could potentially contribute to the analyte signal.
-
-
Modify Chromatographic Conditions:
-
Ensure that the analyte and the internal standard co-elute as closely as possible. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
-
Adjust the mobile phase gradient or temperature to achieve better co-elution.
-
Quantitative Data on Purity Impact
The following table provides simulated data to illustrate the impact of this compound isotopic purity on the quantification of a hypothetical low-concentration sample of 2-Benzothiazolethiol (MBT).
Table 1: Impact of this compound Isotopic Purity on the Quantification of 2-Benzothiazolethiol (MBT)
| Isotopic Purity of this compound | True MBT Concentration (ng/mL) | Measured MBT Signal (Area) | d0 Impurity Signal in IS (Area) | Corrected MBT Signal (Area) | Calculated MBT Concentration (ng/mL) | % Error |
| 99.9% | 1.00 | 1100 | 10 | 1090 | 1.09 | 9.0% |
| 99.0% | 1.00 | 1200 | 100 | 1100 | 1.10 | 10.0% |
| 98.0% | 1.00 | 1300 | 200 | 1100 | 1.10 | 10.0% |
| 95.0% | 1.00 | 1600 | 500 | 1100 | 1.10 | 10.0% |
This is a simplified, illustrative example. The actual impact will depend on the specific analytical method and the concentration of the internal standard used.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 2-Mercaptobenzothiazole (MBT) using this compound as Internal Standard
This protocol is adapted from established methods for the analysis of MBT in biological matrices.
1. Sample Preparation (Urine)
-
Thaw urine samples at room temperature and mix thoroughly.
-
Pipette 0.5 mL of urine into a 1.5 mL vial.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
For hydrolysis of conjugated MBT, add 5 µL of β-glucuronidase and incubate for three hours at 37 °C.
-
Inject an aliquot of the sample solution directly into the LC-MS/MS system.[1]
2. LC-MS/MS Parameters
-
HPLC System: Waters Alliance HPLC system or equivalent.
-
Mass Spectrometer: Waters Quattro Ultima tandem mass spectrometer or equivalent.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor and product ions for both MBT and MBT-d4.
Protocol 2: General Synthesis and Purification of this compound
This is a general procedure and may require optimization.
1. Synthesis
-
The synthesis can be achieved by reacting deuterated aniline (B41778) with carbon disulfide in the presence of a suitable solvent and catalyst. The deuteration of aniline would be the initial step.
2. Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Flash chromatography can also be employed for further purification to remove chemical impurities.
Visualizations
Caption: Experimental workflow for the quantification of 2-mercaptobenzothiazole.
Caption: Troubleshooting logic for inaccurate quantification issues.
References
Technical Support Center: Analysis of 2-Mercaptobenzothiazole (MBT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for 2-mercaptobenzothiazole (B37678) (MBT) in complex matrices. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and performance data.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting MBT in complex samples?
A1: The primary analytical techniques for quantifying MBT are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially for aqueous samples.[1][2] GC-MS is also effective but may require derivatization of MBT to prevent thermal degradation in the injector.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometric methods can also be used, though they may have higher detection limits.[3]
Q2: Why is sample preparation so critical for improving the LOD of MBT?
A2: Sample preparation is essential for removing interfering components from the sample matrix, which can otherwise mask the MBT signal.[4] Complex matrices, such as wastewater, biological fluids, and food products, contain numerous compounds that can cause "matrix effects," leading to ion suppression or enhancement in the mass spectrometer.[5][6][7] Effective sample preparation, such as Solid-Phase Extraction (SPE) or QuEChERS, concentrates the analyte of interest and reduces these interferences, thereby improving the signal-to-noise ratio and lowering the LOD.[4][8]
Q3: What is the "matrix effect" and how does it impact MBT analysis?
A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] These effects can lead to either signal suppression (lower analyte response) or signal enhancement (higher analyte response), both of which compromise the accuracy and reproducibility of quantitative analysis.[4][6] In the context of MBT analysis, matrix effects are a significant challenge that can elevate the limit of detection.[7] Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation, and using matrix-matched calibration standards or a stable isotope-labeled internal standard.[4][7]
Q4: When should I choose GC-MS over LC-MS/MS for MBT analysis?
A4: The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and available equipment. LC-MS/MS is generally more suitable for polar, non-volatile compounds like MBT in aqueous matrices, often providing lower detection limits without the need for derivatization.[9][10] GC-MS is a viable alternative, particularly for less complex matrices. However, due to MBT's potential to degrade at high temperatures, a derivatization step is often necessary to improve its volatility and thermal stability.[1][11] A programmable temperature vaporization (PTV) inlet can also be used to minimize degradation during GC analysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of MBT in complex matrices.
Problem: Low or No MBT Signal
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Review and optimize your sample preparation protocol (e.g., SPE, QuEChERS). Ensure the chosen sorbent and elution solvents are appropriate for MBT. |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove more interfering compounds.[4] Dilute the sample extract, if sensitivity allows. Prepare matrix-matched calibration standards to compensate for the effect.[7] |
| MBT Degradation (GC-MS) | If using a hot splitless injector, consider derivatizing MBT before analysis.[1] Alternatively, use a PTV injector with a gradual temperature ramp to prevent thermal decomposition.[1] |
| Instrument Sensitivity Issues | Check the mass spectrometer's tuning and calibration.[12] Clean the ion source and other components as part of routine maintenance.[12][13] |
| Incorrect MS Polarity | MBT is typically analyzed in negative ion mode for LC-MS.[2] Verify that your method is set to the correct polarity. |
Problem: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Suggested Solution |
| Matrix Overload on LC Column | Enhance the sample cleanup procedure to reduce the amount of co-extracted matrix components injected onto the column.[13] |
| Incompatible Sample Solvent | Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.[13] |
| Column Degradation | Flush the column with a strong solvent according to the manufacturer's instructions. If performance does not improve, replace the analytical column and guard column.[13] |
| LC System Issues | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.[12] |
Below is a logical workflow for troubleshooting common issues in MBT analysis.
Caption: Troubleshooting workflow for low or no MBT signal.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater)
This protocol is a general guideline for extracting MBT from aqueous matrices. Optimization may be required based on the specific sample characteristics.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Sample collection vials
Workflow:
Caption: General workflow for Solid-Phase Extraction of MBT.
Detailed Steps:
-
Sample Pre-treatment: Adjust the pH of the water sample if necessary to ensure MBT is in a neutral form for optimal retention on reversed-phase sorbents. Filter the sample to remove any suspended solids that could clog the SPE cartridge.[8]
-
Cartridge Conditioning: Condition the SPE cartridge by first passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.[14][15] This step activates the sorbent.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a consistent and slow flow rate (e.g., 1-2 mL/min).
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences that were not retained.
-
Elution: Elute the retained MBT from the cartridge using an appropriate volume (e.g., 5-10 mL) of a suitable organic solvent like methanol or acetonitrile (B52724).
-
Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis.
Protocol 2: QuEChERS for Solid and Semi-Solid Matrices (e.g., Food, Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for complex solid matrices.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18)
Workflow:
Caption: General workflow for the QuEChERS method.
Detailed Steps:
-
Sample Homogenization: Weigh approximately 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.
-
Shaking: Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing of the sample and solvent.
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ to remove water and NaCl to induce phase separation).[16]
-
Centrifugation: Immediately shake the tube for another minute, then centrifuge at >3000 rcf for 5 minutes. This will separate the sample solids and the aqueous layer from the acetonitrile layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences). Vortex for 30 seconds and then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Quantitative Data Summary
The following table summarizes reported Limits of Detection (LOD) and Quantification (LOQ) for MBT in various complex matrices using different analytical methods.
| Matrix | Analytical Method | Sample Preparation | LOD | LOQ | Reference |
| Treated Wastewater | LC-MS | SPE | - | 20-200 ng/L | [2] |
| Municipal Wastewater | SPE | LC-MS | 50-120 ng/L | - | [1] |
| Wastewater | DLLME | LC-Flu-UV | 0.3 µg/L | - | [1] |
| Wastewater | SPME | GC-MS/MS | 0.7-1.2 µg/L | - | [1] |
| Human Urine | LC-MS/MS | Enzymatic Hydrolysis | 0.4 µg/L | 1 µg/L | [9] |
| Cooling Water | Spectrophotometry | Complexation with Cu(II) | 0.162 mg/L | - | [3] |
| Effluents | HPLC | Methylene Chloride Extraction | 25 ppb (µg/L) | - | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine [ouci.dntb.gov.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. myadlm.org [myadlm.org]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. waters.com [waters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Mercaptobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptobenzothiazole (B37678) (2-MBT). The information provided addresses common issues related to the degradation of 2-MBT during sample workup and analysis.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mercaptobenzothiazole (2-MBT) and why is its stability a concern?
A1: 2-Mercaptobenzothiazole (2-MBT) is a chemical compound widely used as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and in the manufacturing of various products like pesticides.[1] Its stability is a significant concern during sample analysis because it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that cause 2-MBT degradation during sample workup?
A2: The primary factors contributing to 2-MBT degradation are:
-
pH: 2-MBT is unstable in acidic solutions, where it can be reduced to benzothiazole (B30560). It exhibits greater stability in neutral to alkaline conditions.[2]
-
Oxidation: It is readily oxidized, particularly by strong oxidizing agents like ozone, which can convert it to dibenzothiazyl disulfide.
-
Light Exposure: Photodegradation can occur upon exposure to UV light, leading to the formation of various degradation products, including benzothiazole and 2-benzothiazolesulfonic acid.[2][3]
-
Elevated Temperatures: High temperatures, such as those encountered in gas chromatography (GC) inlets, can cause thermal decomposition of 2-MBT to benzothiazole.[4]
-
Choice of Solvent: Certain organic solvents, like acetone (B3395972), can react with 2-MBT and its derivatives, leading to the formation of new compounds.[5][6]
Q3: What are the common degradation products of 2-MBT?
A3: Common degradation products of 2-MBT include:
-
Benzothiazole
-
Dibenzothiazyl disulfide (MBTS)
-
2-Benzothiazolesulfonic acid
-
2-Hydroxybenzothiazole
The formation of these products depends on the specific degradation pathway (e.g., oxidation, photodegradation, or thermal decomposition).[7][8]
Q4: How can I minimize 2-MBT degradation during sample storage?
A4: To minimize degradation during storage, it is recommended to:
-
Store samples in tightly closed containers in a cool, dry, and dark place.
-
For solutions, use amber glass vials to protect from light.
-
A study on the stability of 2-MBT in urine samples suggests that storage at 4°C in glass vials can maintain stability for about four weeks.[9] For longer-term storage, freezing at -20°C or below is advisable.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of 2-MBT.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of 2-MBT | Degradation due to acidic pH of the sample or extraction solvent. | Adjust the sample pH to a neutral or slightly alkaline value (e.g., pH 6.5-8.5) before extraction. Use buffered solutions where appropriate.[9][10] |
| Oxidation of 2-MBT to dibenzothiazyl disulfide (MBTS). | Minimize exposure to air and oxidizing agents. Consider working under an inert atmosphere (e.g., nitrogen) if feasible. The presence of glutathione (B108866) has been shown to convert MBTS back to 2-MBT.[8] | |
| Thermal degradation in the GC inlet. | Use a programmable temperature vaporization (PTV) inlet for GC analysis, starting at a low temperature (e.g., 40°C) and gradually increasing it.[4] Alternatively, consider using HPLC, which is less prone to thermal degradation issues.[11] | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | Review the sample handling and workup procedure for potential causes of degradation (light exposure, reactive solvents, temperature). Use a more inert extraction solvent such as methyl tert-butyl ether (MTBE) instead of acetone.[5][6] |
| Reaction with the solvent. | Avoid using acetone or other ketones as solvents, as they can react with 2-MBT derivatives.[5][6] MTBE is a recommended alternative for the extraction of solid rubber products.[5] | |
| Inconsistent or non-reproducible results | Photodegradation due to exposure to light. | Protect samples from light at all stages of the workup and analysis by using amber vials, covering glassware with aluminum foil, and minimizing exposure to ambient light. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure. For rubber samples, ultrasonic extraction with a chloroform-methanol solution has been used.[1] For aqueous samples, liquid-liquid extraction with ethyl acetate (B1210297) or toluene (B28343) at a slightly alkaline pH (e.g., 8.5) can be effective.[10] |
Quantitative Data on 2-MBT Degradation
The following tables summarize available quantitative data on the stability and degradation of 2-MBT under various conditions.
Table 1: Effect of pH on 2-MBT Solubility in Water
| pH | Solubility (mg/L) |
| 5 | 51 |
| 7 | 118 |
| 9 | 900 |
Data from a study on the properties of 2-MBT, indicating that solubility, and potentially stability in aqueous solution, is pH-dependent.
Table 2: Photodegradation Quantum Yield of 2-MBT
| Condition | Quantum Yield (Φ) |
| Anionic form in aerated aqueous medium | 0.02 |
| Molecular form in aqueous solution | - |
| Molecular form with CTAB/CPCl surfactants | Increased by a factor of 20 compared to aqueous solution |
The quantum yield is a measure of the efficiency of a photochemical process. Data suggests that the photodegradation of the anionic form is relatively inefficient, but can be significantly enhanced in the presence of certain surfactants.[2][7]
Table 3: Degradation of 2-MBT by Gamma Irradiation
| Initial Concentration (mg/L) | Absorbed Dose (kGy) | Degradation (%) |
| 20 | 1.2 | 82 |
This data indicates that 2-MBT can be effectively degraded by gamma irradiation in aqueous solutions.[12]
Experimental Protocols
Protocol 1: Extraction of 2-MBT from Rubber Samples
This protocol is based on the ISO 21490 standard for the determination of 2-MBT in rubber.
-
Sample Preparation: Weigh approximately 0.5 g of the finely cut rubber sample into a glass vial.
-
Extraction: Add 20 mL of a chloroform-methanol (95:5 v/v) solution to the vial.
-
Ultrasonication: Place the vial in an ultrasonic bath and extract for 60 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
Analysis: Analyze the filtrate by HPLC-DAD, monitoring at an appropriate wavelength (e.g., 320 nm).
Protocol 2: Analysis of 2-MBT in Urine
This protocol is adapted from a validated method for determining total 2-MBT in human urine.[9][13]
-
Sample Preparation: Thaw the urine sample to room temperature and mix thoroughly.
-
Aliquoting: Pipette a 0.5 mL aliquot of urine into a 1.5 mL vial.
-
Internal Standard and Buffer Addition: Add 10 µL of an appropriate internal standard solution (e.g., 2-MBT-d4) and 1 mL of ammonium (B1175870) acetate buffer (pH 6.5).
-
Enzymatic Hydrolysis: To measure total 2-MBT (including conjugated forms), add 5 µL of β-glucuronidase, mix, and incubate for three hours at 37°C. This step can be omitted if only free 2-MBT is of interest.
-
Analysis: Directly inject an aliquot of the sample solution into an LC-MS/MS system for analysis.
Visualizations
Caption: Major degradation pathways of 2-Mercaptobenzothiazole (2-MBT).
Caption: A generalized workflow to minimize 2-MBT degradation during sample preparation.
Caption: A logical guide for troubleshooting low recovery of 2-MBT.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Photolysis of 2-mercaptobenzothiazole in the presence of surfactants - Ivanov - High Energy Chemistry [journals.rcsi.science]
- 8. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRM Transition Selection for 2-Benzothiazolethiol-d4
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of 2-Benzothiazolethiol-d4.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the expected precursor ion for this compound?
A1: this compound has a molecular weight of approximately 171.28 g/mol .[1][2] When using positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule, [M+H]⁺, which will have a mass-to-charge ratio (m/z) of approximately 172.3. It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer and performing a full scan analysis to identify the most abundant ion.
Q2: How do I select the best product ions for my MRM transitions?
A2: The selection of product ions is critical for the specificity and sensitivity of your assay. The most intense and stable fragment ions should be chosen. For this compound, where the deuterium (B1214612) labels are on the benzothiazole (B30560) ring, we can predict the product ions based on the fragmentation of the unlabeled compound, 2-Mercaptobenzothiazole (MBT). The mass of any fragment containing the deuterated ring will be shifted by +4 Da compared to the corresponding fragment of the unlabeled compound.
Troubleshooting Tip: If you are not seeing the expected product ions, consider the following:
-
Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing excessive fragmentation into very small ions. Perform a collision energy optimization experiment.
-
Ion Source Parameters: Inefficient ionization will lead to a low precursor ion signal, and consequently, low product ion signals. Optimize ion source parameters such as spray voltage and gas flows.
-
Compound Purity: Impurities in your standard may interfere with the ionization and fragmentation of your target analyte.
Q3: Why am I seeing a weak signal for my chosen MRM transitions?
A3: A weak signal can be due to several factors:
-
Suboptimal MRM Transitions: The chosen precursor-product ion pair may not be the most abundant. Re-evaluate your precursor and product ion selection by performing product ion scans.
-
Collision Energy Not Optimized: As mentioned above, the collision energy must be optimized for each specific transition to achieve the best signal intensity.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects.
-
Instrument Contamination: A dirty ion source or mass analyzer can lead to poor sensitivity. Regular cleaning and maintenance are essential.
Q4: I am observing interfering peaks at the same retention time as my analyte. What should I do?
A4: Interfering peaks can compromise the accuracy of your quantification. To address this:
-
Select More Specific Transitions: Choose product ions that are unique to your analyte. Avoid very common, low mass fragments.
-
Improve Chromatographic Separation: Modify your liquid chromatography (LC) method to separate the interfering compound from your analyte. This can be achieved by changing the mobile phase composition, gradient profile, or the type of LC column.
-
Sample Preparation: Employ a more rigorous sample preparation method to remove interfering substances before LC-MS/MS analysis.
Experimental Protocol: Selecting and Optimizing MRM Transitions
This protocol outlines the steps for selecting and optimizing MRM transitions for this compound using a triple quadrupole mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a working concentration of 100 ng/mL for infusion.
2. Precursor Ion Determination:
-
Infuse the 100 ng/mL working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in full scan mode in the positive ion mode to identify the m/z of the precursor ion. The expected [M+H]⁺ ion for this compound is m/z 172.3.
3. Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion (m/z 172.3) in the first quadrupole (Q1).
-
Vary the collision energy in the second quadrupole (Q2) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most abundant and stable product ions. Based on the fragmentation of unlabeled MBT, potential product ions for the d4-labeled compound would be around m/z 139, 128, and 113.
4. MRM Transition Optimization:
-
Set up an MRM method with the selected precursor ion and the most promising product ions.
-
For each MRM transition, perform a collision energy optimization experiment. This involves acquiring data for the same transition at a range of different collision energy values and identifying the energy that produces the highest signal intensity.
-
It is recommended to select at least two MRM transitions for each analyte: a primary transition for quantification (quantifier) and a secondary transition for confirmation (qualifier).
Quantitative Data Summary
The following table summarizes the proposed MRM transitions for this compound. The exact m/z values and optimal collision energies should be determined empirically on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 172.3 | ~139.0 | Quantifier (Proposed) |
| 172.3 | ~113.0 | Qualifier (Proposed) |
Workflow for MRM Transition Selection and Optimization
Caption: Workflow for selecting and optimizing MRM transitions.
References
Validation & Comparative
Detecting Mercaptobenzothiazole: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development requiring precise quantification of 3-Mercaptobenzothiazole (MBT), understanding the limits of detection (LOD) and quantification (LOQ) of various analytical methods is paramount. This guide provides a comparative overview of common techniques used for MBT analysis, supported by experimental data to aid in method selection.
Comparison of Analytical Methods for MBT Detection
The choice of analytical method for the determination of MBT significantly impacts the achievable sensitivity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) generally offers the highest sensitivity, making it suitable for trace-level analysis in complex matrices such as biological fluids. Spectrophotometric and electrochemical methods provide viable alternatives, often with advantages in terms of cost and speed, though typically with higher detection limits.
Below is a summary of reported LOD and LOQ values for MBT using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | 0.4 µg/L[1][2] | 1 µg/L[1][2] | Human Urine |
| UV-Vis Spectrophotometry | 0.162 mg/L (162 µg/L)[3] | Not Reported | Cooling Water |
| UV-Vis Spectrophotometry | 0.1 mg/L (100 µg/L)[4] | Not Reported | Chloroform (B151607) Extract |
| Electrochemical Sensor | 0.023 µg/L | Not Reported | Water Samples |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the fundamental principles of the compared methods for MBT analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective technique is ideal for quantifying trace amounts of MBT in complex samples.[1][2]
Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to release conjugated MBT. This is followed by online purification and enrichment.[5]
Chromatographic Separation: The prepared sample is injected into an HPLC system, where MBT is separated from other components on a C18 column. A typical mobile phase could consist of a gradient of acetonitrile (B52724) and water containing a small percentage of formic acid to improve ionization.
Mass Spectrometric Detection: The separated MBT is then introduced into a tandem mass spectrometer. Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard (e.g., MBT-d4) is often used to ensure accuracy.[5]
UV-Vis Spectrophotometry
This method is based on the principle that MBT absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
Method 1: Direct Measurement in Chloroform
-
Principle: MBT is extracted from an acidified aqueous sample into chloroform. The absorbance of the chloroform extract is then measured at a specific wavelength (e.g., 329 nm) to determine the concentration of MBT.[4]
-
Procedure:
-
Acidify the aqueous sample to a pH below 2.
-
Extract the MBT into an equal volume of chloroform.
-
Measure the absorbance of the chloroform layer at 329 nm.
-
Quantify the concentration using a calibration curve prepared with known standards.
-
Method 2: Complexation with Copper (II)
-
Principle: In the presence of a surfactant like Cetyltrimethylammonium bromide (CTAB), MBT forms a complex with Copper (II) ions. This complex has a distinct absorbance spectrum that can be used for quantification.[3]
-
Procedure:
-
To the sample, add a solution of Cu(II) ions and CTAB.
-
Adjust the pH to an optimal value (e.g., pH 9.0).
-
Measure the absorbance at the wavelength of maximum absorption for the Cu(II)-MBT complex.
-
Determine the concentration from a calibration curve.
-
Electrochemical Sensor
Electrochemical methods offer a rapid and highly sensitive approach for MBT detection.
-
Principle: An electrochemical sensor, often based on modified electrodes (e.g., graphitic carbon nitride nanosheets), is used to measure the current response upon the electrochemical oxidation or reduction of MBT. The measured current is proportional to the concentration of MBT in the sample.
-
Procedure:
-
Immerse the modified electrode in the sample solution.
-
Apply a potential scan or a fixed potential.
-
Measure the resulting current.
-
Relate the current to the MBT concentration using a calibration plot.
-
General Workflow for LOD and LOQ Calculation
The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. The following diagram illustrates a common workflow based on the calibration curve method, as recommended by the International Council for Harmonisation (ICH).
References
Revolutionizing Immunoassay Performance: A Guide to Linearity and Dynamic Range Assessment of MBT Calibration Curves
For researchers, scientists, and drug development professionals seeking robust and reliable immunoassay data, understanding the linearity and dynamic range of a calibration curve is paramount. This guide provides a comprehensive comparison of Meso Scale Discovery (MSD) electrochemiluminescence technology, a platform analogous to MBT, with other common immunoassay platforms. Supported by experimental data and detailed protocols, this document will empower you to critically evaluate and select the optimal assay for your research needs.
The performance of an immunoassay is fundamentally linked to its ability to accurately and reproducibly quantify an analyte over a specific concentration range. Two key parameters that define this capability are linearity and dynamic range. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which the assay is both precise and accurate. A wide dynamic range is highly desirable as it allows for the measurement of both low and high abundance analytes without the need for multiple sample dilutions.
Comparative Analysis of Immunoassay Platforms
Meso Scale Discovery (MSD) technology has emerged as a leading platform for immunoassays, offering significant advantages in terms of dynamic range and sensitivity compared to traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and bead-based multiplex assays (e.g., Luminex).[1][2][3]
| Feature | MSD (MBT Analogous) | ELISA | Luminex |
| Dynamic Range | 3-5+ logs[3][4] | 1-2 logs[4] | ~3-4 logs[1] |
| Sensitivity | High (femtogram/mL range)[1] | Moderate (picogram/mL range) | High (picogram/mL range)[1] |
| Sample Volume | 10–25 µL (up to 10 analytes)[4] | 50–100 µL (per analyte)[4] | ~25 µL |
| Matrix Effects | Greatly reduced[4] | Yes | Moderate |
| Multiplexing | Up to 10 analytes simultaneously[4] | No | Up to 80 proteins |
Experimental Protocols
Accurate assessment of linearity and dynamic range is crucial for validating an immunoassay. The following protocols provide a detailed methodology for these assessments.
Protocol for Assessing Linearity of an MBT Calibration Curve
This protocol outlines the steps to evaluate the linearity of an MBT (or analogous MSD) assay.
Objective: To determine the linear range of the assay by assessing the relationship between the measured signal and the known concentration of a series of standards.
Materials:
-
MBT plate and instrument
-
Calibrator stock solution of known concentration
-
Assay diluent
-
Samples of interest
Procedure:
-
Prepare a Serial Dilution of the Calibrator:
-
Create a series of at least 5-8 calibration standards by serially diluting the calibrator stock solution with the appropriate assay diluent. The concentration range should span the expected analytical range of the assay.
-
-
Assay Procedure:
-
Follow the specific MBT assay protocol for adding the prepared calibrators, samples, and detection reagents to the plate.
-
Incubate the plate as required.
-
Read the plate on the MBT instrument to obtain the signal (e.g., electrochemiluminescence units).
-
-
Data Analysis:
-
Plot the mean signal response against the corresponding calibrator concentrations.
-
Perform a linear regression analysis on the data points that fall within the linear portion of the curve.
-
Calculate the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
Visually inspect the plot for any deviations from linearity, especially at the high and low ends of the concentration range.
-
Protocol for Determining the Dynamic Range of an MBT Immunoassay
This protocol describes how to establish the dynamic range of an MBT assay, which encompasses the limits of quantification.
Objective: To determine the upper and lower limits of quantification (ULOQ and LLOQ) of the assay, defining the range of concentrations that can be measured with acceptable precision and accuracy.
Materials:
-
MBT plate and instrument
-
Calibrator stock solution
-
Assay diluent
-
Quality control (QC) samples at low, medium, and high concentrations within the expected dynamic range.
Procedure:
-
Prepare Calibration Curve and QC Samples:
-
Prepare a full calibration curve as described in the linearity assessment protocol.
-
Prepare multiple replicates (at least 3) of the low, medium, and high QC samples.
-
-
Assay Procedure:
-
Run the calibration curve and the QC samples on the same plate according to the MBT assay protocol.
-
-
Data Analysis:
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the standard curve that can be measured with a coefficient of variation (%CV) of ≤20% and an accuracy of 80-120%.
-
Upper Limit of Quantification (ULOQ): Determine the highest concentration on the standard curve that can be measured with a %CV of ≤20% and an accuracy of 80-120% before the signal plateaus.
-
The dynamic range is the concentration range between the LLOQ and the ULOQ.
-
Visualizing Key Processes and Concepts
To further clarify the workflow and the interplay of these critical parameters, the following diagrams are provided.
References
- 1. evetechnologies.com [evetechnologies.com]
- 2. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
The Role of 2-Benzothiazolethiol-d4 in Enhancing Analytical Precision and Recovery
In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the accuracy and reproducibility of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, and 2-Benzothiazolethiol-d4 (MBT-d4), a deuterated analog of 2-Benzothiazolethiol (MBT), stands out for its efficacy in isotope dilution mass spectrometry (IDMS). This guide provides a comparative analysis of the performance of MBT-d4 in recovery and precision studies, supported by experimental data and detailed protocols.
Performance in Recovery and Precision Studies
The primary function of an internal standard is to compensate for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard like MBT-d4 is the gold standard as it behaves almost identically to the analyte of interest (MBT) throughout the analytical process, yet is distinguishable by its mass.
Precision Data
A key performance indicator for an analytical method is its precision, often expressed as the relative standard deviation (RSD). Lower RSD values indicate higher precision. In a study developing a rapid and sensitive LC-MS/MS method for the determination of MBT in human urine using isotope-dilution quantification with MBT-d4, low relative standard deviations ranging from 1.6% to 5.8% were achieved.[1][2] This level of precision is critical for reliable biomonitoring and pharmacokinetic studies.
| Parameter | Result | Reference |
| Relative Standard Deviation (RSD) | 1.6 - 5.8% | [1][2] |
Recovery Data
Analyte recovery is a measure of the extraction efficiency of an analytical method. While the use of an isotope-labeled internal standard corrects for recovery losses, understanding the recovery rate provides insight into the method's effectiveness. In a study on the determination of MBT in food and drink samples, an average analytical recovery rate of 82% was reported.[3] While this study did not explicitly mention the use of MBT-d4, it provides a relevant benchmark for the recovery of MBT from complex matrices.
| Matrix | Average Recovery Rate | Reference |
| Food and Drink | 82% | [3] |
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. The following is a generalized protocol for the determination of 2-Mercaptobenzothiazole (MBT) in a biological matrix (e.g., urine) using this compound as an internal standard, based on established methodologies.[4]
Objective: To quantify the concentration of MBT in a biological sample with high precision and accuracy using LC-MS/MS and a deuterated internal standard.
Materials:
-
2-Mercaptobenzothiazole (MBT) analytical standard
-
This compound (MBT-d4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., urine)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of MBT and MBT-d4 in methanol.
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of MBT.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw biological samples at room temperature.
-
To an aliquot of the sample, add a known amount of the MBT-d4 internal standard solution.
-
Perform sample clean-up and analyte extraction using Solid Phase Extraction (SPE).
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard from matrix components using a suitable HPLC column and gradient elution.
-
Detect and quantify the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of MBT to the peak area of MBT-d4 for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of MBT in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Principles
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 2-Benzothiazolethiol.
Caption: The logical relationship in isotope dilution mass spectrometry.
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
A Head-to-Head Comparison: 2-Benzothiazolethiol-d4 vs. 13C-Labeled Internal Standards for High-Fidelity Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision. In mass spectrometry-based applications, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterium-labeled standards, specifically 2-Benzothiazolethiol-d4, and their 13C-labeled counterparts, supported by established scientific principles and illustrative experimental data from analogous compounds.
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This co-behavior is essential for accurately correcting variations in extraction efficiency, matrix effects, and instrument response. While both deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) labeled standards are widely used, their fundamental properties can lead to significant performance differences.
The Isotope Effect: A Critical Differentiator
A primary challenge with deuterium-labeled internal standards is the "isotope effect". The greater relative mass difference between protium (B1232500) (¹H) and deuterium (²H) can alter the physicochemical properties of the molecule, however slightly. This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte. This is particularly evident in high-resolution chromatographic techniques like UPLC.[1][2] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect, leading to near-perfect co-elution.[1][3] This is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[4]
Furthermore, deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix, which can compromise the integrity of the standard.[5][6] ¹³C labels, integrated into the carbon skeleton of the molecule, are not prone to this exchange, offering greater stability.[7]
Quantitative Performance Comparison
| Performance Metric | This compound (Deuterium-Labeled) | ¹³C-Labeled Benzothiazolethiol | Significance in Quantitative Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the unlabeled analyte.[1][5] | Expected to co-elute perfectly with the unlabeled analyte.[1][3] | Perfect co-elution is critical for accurate compensation of matrix effects, as the analyte and internal standard experience the same ionization conditions.[4] |
| Isotope Stability | Deuterium labels can be susceptible to back-exchange in certain positions.[5][6] | ¹³C labels are integrated into the carbon backbone and are not prone to exchange.[7] | Stable labeling ensures the integrity and concentration of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | Can be compromised if chromatographic separation from the analyte occurs.[4] | Superior compensation due to co-elution, ensuring both analyte and standard are equally affected by ion suppression or enhancement.[1] | Accurate matrix effect correction is essential for reliable quantification in complex biological or environmental samples. |
| Accuracy & Precision | Potential for bias if significant isotope effects are present. A study on PAHs showed a 1.9-4.3% lower calculated concentration with deuterated standards compared to ¹³C standards.[8] | Generally provides higher accuracy and precision due to the minimization of isotope effects.[9] | High accuracy and precision are paramount for reliable data in research, clinical diagnostics, and drug development. |
| Cost & Availability | Generally more widely available and less expensive. | Typically more expensive and may have limited commercial availability.[9] | Budgetary and procurement considerations can influence the choice of internal standard. |
Experimental Protocols
The successful implementation of a stable isotope-labeled internal standard relies on a well-defined and validated experimental workflow. Below is a generalized protocol for the quantitative analysis of a small molecule analyte like 2-Benzothiazolethiol in a complex matrix using LC-MS/MS.
Objective: To accurately quantify the concentration of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Materials:
-
Analyte of interest (e.g., 2-Benzothiazolethiol)
-
Stable isotope-labeled internal standard (e.g., this compound or ¹³C-labeled Benzothiazolethiol)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18)
-
Solvents for sample preparation and mobile phases (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Biological matrix (e.g., blank human plasma)
Procedure:
-
Preparation of Stock Solutions and Calibration Standards:
-
Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC column.
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion and Recommendations
While this compound and other deuterium-labeled internal standards can be effective and are often more cost-effective, the inherent risk of the isotope effect and potential for label instability necessitates careful method development and validation. For the most demanding bioanalytical assays where the highest accuracy and reproducibility are non-negotiable, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the unlabeled analyte provides the most robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data.
For researchers and drug development professionals, the additional initial investment in a ¹³C-labeled internal standard can be offset by reduced time spent on method development and troubleshooting, and increased confidence in the final analytical results.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to Inter-Laboratory Analysis of 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Mercaptobenzothiazole (2-MBT), a widely used industrial chemical and a potential contaminant of concern. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from environmental samples to biological fluids. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data from various studies.
Comparative Analysis of Quantification Methods
The choice of analytical instrumentation profoundly impacts sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of HPLC, LC-MS/MS, and Spectrophotometry for the analysis of 2-MBT.
Table 1: Performance Comparison of Analytical Methods for 2-MBT
| Parameter | HPLC | LC-MS/MS | UV-Visible Spectrophotometry |
| Matrix | Rubber Products, Water | Human Urine | Cooling Water |
| Detection Limit | 0.54 mg·kg-1 (Rubber)[1], 25 ppb (Water)[2] | 0.4 µg·L-1[3] | 0.162 mg·L-1[2] |
| Linearity Range | 0.1-10.0 mg·L-1[1] | Not explicitly stated, but method validated. | 2.9 × 10-6 to 2.9 × 10-5 M[2] |
| Recovery | 85.3%-95.4%[1] | 87.3% (spiked in extract)[4] | Not explicitly stated, but standard addition method used.[2] |
| Relative Standard Deviation (RSD) | 3.1%-5.6%[1] | 1.6-5.8 %[3][5] | Not explicitly stated, but good reproducibility reported.[2] |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass analysis for high selectivity and sensitivity. | Formation of a colored complex with copper (II) and measurement of its absorbance. |
| Advantages | Robust, widely available, good for quality control. | High sensitivity and specificity, suitable for complex matrices.[5] | Simple, convenient, and does not require an extraction procedure.[2] |
| Disadvantages | Lower sensitivity compared to LC-MS/MS. | Higher equipment cost and complexity. | Lower sensitivity and selectivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for 2-MBT in Rubber Products[1]
This method is suitable for the quantification of 2-MBT in various rubber materials.
-
Sample Preparation:
-
The rubber sample is ultrasonically extracted with acetone (B3395972) twice.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 mol·L-1 NaH2PO4 solution (80:20 v/v).
-
Detector: UV detector set at 320 nm.
-
-
Calibration:
-
A linear relationship between peak area and mass concentration of 2-MBT is established in the range of 0.1-10.0 mg·L-1.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-MBT in Human Urine[3][4][7]
This highly sensitive method is ideal for biomonitoring studies.
-
Sample Preparation:
-
Urine samples are thawed and mixed.
-
An aliquot is taken, and an internal standard (e.g., deuterated 2-MBT) is added.
-
Enzymatic hydrolysis is performed to release conjugated 2-MBT.
-
-
LC-MS/MS Conditions:
-
Quantification:
-
Isotope-dilution quantification is used for accurate measurement.
-
UV-Visible Spectrophotometry for 2-MBT in Cooling Water[2]
A simple and rapid method for monitoring 2-MBT in water systems.
-
Reagent Preparation:
-
Prepare a standard solution of 2-MBT.
-
Prepare a copper(II) solution.
-
Prepare a cetyltrimethylammonium bromide (CTAB) solution.
-
Prepare a borax (B76245) buffer (pH 9.0).
-
-
Procedure:
-
In a volumetric flask, mix the water sample (or standard), copper(II) solution, and CTAB solution.
-
Dilute to the mark with the borax buffer.
-
Measure the absorbance of the resulting Cu(II)-MBT complex.
-
-
Calibration:
-
A calibration curve is constructed using standard 2-MBT solutions in the range of 2.9 × 10-6 to 2.9 × 10-5 M.[2]
-
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pqri.org [pqri.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy Assessment of Monobutyltin (MBT) Quantification in Spiked Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of monobutyltin (B1198712) (MBT) in spiked samples. The following sections detail the performance of commonly employed techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Comparison of Analytical Methods for MBT Quantification
The accurate quantification of MBT, a toxic degradation product of tributyltin (TBT), is crucial in environmental monitoring and toxicology studies. Two primary analytical techniques are widely used: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS). The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Derivatization | Sample Matrix | Accuracy (Recovery %) | Precision (%RSD) | Limit of Detection (LOD) |
| GC-MS with Ethylation (NaBEt4) | Required | Water | 72.1% - 97.9%[1] | ~5% at 2-20 ng/L[2] | 0.04 ng/L (as Sn)[2] |
| Sediment | 60% - 130%[3] | <30%[3] | 6.6 - 13 ng/g[4] | ||
| GC-MS with Grignard Reagent (e.g., Pentylmagnesium Bromide) | Required | Water | 90% - 122% (calibrated)[5] | Not specified | 0.26 - 0.84 pg of Sn[5] |
| Sediment | 70% - 84%[4] | Not specified | Not specified | ||
| Biological Tissue | Good results on certified material | Not specified | Lower than with NaBEt4 | ||
| LC-ICP-MS | Not Required | Water | 70% - 114%[6] | 1.2% - 2.9%[6] | 0.5 - 1.2 ng/L[6] |
| Sediment | Good agreement with certified values | 2.9% - 6.5% | 0.08 µg/g |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols outline the steps for sample spiking, preparation, and analysis for both GC-MS and LC-ICP-MS techniques.
Protocol for MBT Spiking in Environmental Samples
This protocol describes a general procedure for spiking MBT into water and sediment samples for recovery studies.
Materials:
-
Monobutyltin (MBT) standard solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Clean sediment (e.g., sand or certified reference material)
-
Glassware (volumetric flasks, pipettes)
Procedure:
-
Preparation of Spiking Solution: Prepare a stock solution of MBT in methanol. From this stock, prepare a series of working standard solutions of known concentrations.
-
Spiking in Water Samples:
-
Measure a known volume of the water sample (e.g., 100 mL) into a clean glass flask.
-
Add a specific volume of the MBT working standard solution to achieve the desired final concentration.
-
Agitate the spiked sample to ensure homogeneity.
-
-
Spiking in Sediment Samples:
-
Weigh a known amount of dry sediment (e.g., 1 g) into a glass beaker.
-
Add a specific volume of the MBT working standard solution directly onto the sediment.
-
Thoroughly mix the spiked sediment to ensure even distribution of the analyte. Allow the solvent to evaporate in a fume hood.
-
Protocol for MBT Quantification using GC-MS with Ethylation
This protocol outlines the analysis of MBT in spiked samples using derivatization with sodium tetraethylborate (NaBEt4) followed by GC-MS analysis.
Materials:
-
Spiked water or sediment sample
-
Tropolone solution
-
Sodium tetraethylborate (NaBEt4) solution
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system
Procedure:
-
Extraction:
-
Water: Acidify the water sample and extract with a hexane solution containing tropolone.
-
Sediment: Extract the sediment sample with a suitable solvent mixture (e.g., methanol/acetic acid) using techniques like sonication or microwave-assisted extraction.[7] The extract is then transferred to an aqueous solution.
-
-
Derivatization:
-
Adjust the pH of the aqueous extract.
-
Add NaBEt4 solution to the extract to convert the ionic MBT into its volatile ethylated form.[3]
-
Extract the ethylated MBT into an organic solvent like hexane.
-
-
Clean-up: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the cleaned extract into the GC-MS system for separation and quantification.
Protocol for MBT Quantification using LC-ICP-MS
This protocol describes the direct analysis of MBT in spiked samples without derivatization.
Materials:
-
Spiked water or sediment sample
-
Methanol
-
Acetic acid
-
Deionized water
-
LC-ICP-MS system
Procedure:
-
Extraction:
-
Water: Acidify the water sample.
-
Sediment: Extract the sediment sample with a mixture of methanol and acetic acid.
-
-
Sample Preparation:
-
Filter the extract to remove any particulate matter.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
LC-ICP-MS Analysis: Inject the prepared sample directly into the LC-ICP-MS system. The LC separates MBT from other compounds, and the ICP-MS detects and quantifies the tin content.[6]
Visualizations
The following diagrams illustrate the experimental workflows for MBT quantification.
Caption: Experimental workflow for MBT quantification using GC-MS.
Caption: Experimental workflow for MBT quantification using LC-ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of butyltin compounds in coastal sea-water samples using isotope dilution GC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 7. cem.de [cem.de]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rubber Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of key additives in rubber formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and regulatory compliance. This document presents a cross-validation of methods for several classes of rubber additives, including accelerators, activators, antioxidants, and vulcanizing agents, with supporting experimental data and detailed protocols.
Analysis of Accelerators: 2-Mercaptobenzothiazole (MBT)
Accelerators are crucial for controlling the rate of vulcanization. 2-Mercaptobenzothiazole (MBT) is a widely used accelerator. High-Performance Liquid Chromatography (HPLC) is a common and effective method for its quantification.
Data Presentation: HPLC Method for MBT Analysis
| Parameter | Performance |
| Method | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 0.1 - 10.0 mg/L |
| Detection Limit (LOD) | 0.54 mg/kg[1] |
| Accuracy (Recovery) | 85.3% - 95.4%[1] |
| Precision (RSD) | 3.1% - 5.6%[1] |
Experimental Protocol: HPLC for MBT
A robust HPLC method has been established for the determination of MBT in rubber products.[1]
-
Sample Preparation: The rubber sample is extracted ultrasonically with acetone.
-
Chromatography:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 mol/L NaH2PO4 solution (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
-
Detection: UV detector set at 320 nm.[1]
-
Quantification: A calibration curve is generated using standard solutions of MBT. The peak area of the sample is compared to the calibration curve to determine the concentration.
Workflow for HPLC Analysis of MBT
HPLC workflow for MBT analysis.
Analysis of Activators: Stearic Acid and Zinc Oxide
Activators work in conjunction with accelerators to improve the efficiency of vulcanization. Stearic acid and zinc oxide are common activators.
Stearic Acid Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids like stearic acid. To improve volatility and chromatographic performance, derivatization to methyl esters is often employed.[3][4]
| Parameter | Performance (as methyl stearate) |
| Method | Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl Esterification |
| Linearity Range | 1.00 - 20.00 µg/mL[4] |
| Detection Limit (LOD) | 11.90 ng/mL[4] |
| Accuracy (Recovery) | 95.25% - 100.29%[4] |
| Precision (RSD) | ≤ 7.16%[4] |
A study comparing thermal desorption (TD)-GC/MS and thermally assisted hydrolysis and methylation (THM)-GC/MS found that the latter provided better precision for stearic acid analysis, with a relative standard deviation (RSD) of less than 3.2%.[5]
-
Sample Preparation:
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Separation: The components are separated on a suitable GC column.
-
Detection: The mass spectrometer is used for the identification and quantification of methyl stearate.[3]
-
-
Quantification: A calibration curve is prepared using standard solutions of methyl stearate.
GC-MS workflow for stearic acid analysis.
Zinc Oxide Analysis: TGA
Thermogravimetric Analysis (TGA) is a common method for determining the inorganic filler content in a rubber compound, which often includes zinc oxide.
| Parameter | Performance |
| Method | Thermogravimetric Analysis (TGA) |
| Measurement | Ash Content (Residue after combustion of polymer and carbon black) |
| Typical Application | Quantification of total inorganic filler content. In many formulations, this is primarily ZnO. |
-
Sample Preparation: A small, representative sample of the vulcanized rubber (typically 10-20 mg) is weighed into a TGA crucible.[6]
-
TGA Analysis:
-
The sample is heated in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to pyrolyze the polymer (e.g., up to 600 °C).
-
The atmosphere is then switched to an oxidizing one (e.g., air or oxygen), and the temperature is increased (e.g., up to 800 °C) to burn off the carbon black.
-
The remaining residue is the ash content, which primarily consists of inorganic fillers like zinc oxide.[6]
-
-
Quantification: The weight percentage of the final residue is calculated, which corresponds to the zinc oxide content, assuming it is the only significant inorganic filler.
TGA workflow for zinc oxide analysis.
Analysis of Antioxidants: 6PPD and its Quinone Derivative
Antioxidants are vital for protecting rubber products from degradation. N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a common antioxidant that can transform into the environmentally significant 6PPD-quinone. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive detection of these compounds.
Data Presentation: LC-MS/MS Method for 6PPD-Quinone
| Parameter | Performance |
| Method | Liquid Chromatography/Triple Quadrupole Mass Spectrometry (LC/TQ) |
| Reporting Limit | 0.02 µg/L[7] |
| Accuracy (Recovery) | 112.6% - 113.5% in stream and HPLC water, respectively[7] |
| Precision (RSD) | 1% - 3% in stream and HPLC water, respectively[7] |
Some methods have achieved even lower detection limits, down to 0.001 µg/L, using advanced LC-MS/MS technology.[8]
Experimental Protocol: LC-MS/MS for 6PPD-Quinone
-
Sample Preparation: For water samples, minimal preparation such as centrifugation may be sufficient. An internal standard (e.g., D5-6PPD-quinone) is added.[7]
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system is used for separation. A common column choice is a C18 column.[7]
-
Mobile Phase: A gradient of mobile phases, such as ammonium (B1175870) fluoride (B91410) and acetonitrile, is often used.[7]
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7]
-
-
Quantification: A calibration curve is generated using standard solutions of 6PPD-quinone.
Workflow for LC-MS/MS Analysis of 6PPD-Quinone
LC-MS/MS workflow for 6PPD-quinone analysis.
Analysis of Vulcanizing Agents: Total Sulfur
Sulfur is the most common vulcanizing agent. Determining the total sulfur content is important for assessing the degree of vulcanization.
Data Presentation: Elemental Combustion Analysis for Total Sulfur
| Parameter | Performance |
| Method | Elemental Combustion with UV-Fluorescence Detection (e.g., ASTM D5453)[9] |
| Accuracy (Recovery) | 94.5% - 105.5%[10] |
| Precision (RSD) | < 2.43%[10] |
Experimental Protocol: Elemental Combustion for Total Sulfur
-
Sample Preparation: A small amount of the rubber sample is weighed accurately.
-
Combustion: The sample is combusted in a high-temperature furnace in an oxygen-rich atmosphere. The sulfur in the sample is converted to sulfur dioxide (SO2).[9]
-
Detection: The SO2 is carried by a gas stream to a UV-fluorescence detector. The SO2 molecules absorb UV radiation and then fluoresce at a different wavelength. The intensity of the fluorescence is proportional to the amount of sulfur.[9]
-
Quantification: The instrument is calibrated with standards of known sulfur concentration.
Workflow for Total Sulfur Analysis
Total sulfur analysis workflow.
References
- 1. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontier-lab.com [frontier-lab.com]
- 6. tainstruments.com [tainstruments.com]
- 7. lcms.cz [lcms.cz]
- 8. geoenviropro.com [geoenviropro.com]
- 9. estanalytical.com [estanalytical.com]
- 10. et-chem.com [et-chem.com]
A Researcher's Guide to the Isotopic Purity of 2-Benzothiazolethiol-d4
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in metabolic studies and environmental monitoring, the isotopic purity of internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive evaluation of 2-Benzothiazolethiol-d4, a deuterated analogue of the rubber vulcanization accelerator 2-Mercaptobenzothiazole (MBT). We present a comparison of its performance with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison: this compound and Alternatives
This compound is a widely used internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of MBT. Its chemical and physical properties closely mimic the analyte of interest, ensuring similar behavior during sample preparation and analysis, which is crucial for correcting matrix effects and variations in instrument response.
Isotopic Purity of Commercially Available this compound
The critical parameter for a deuterated internal standard is its isotopic purity, which is the percentage of the deuterated species relative to all isotopic variants of the molecule. High isotopic purity minimizes interference from the internal standard at the mass-to-charge ratio (m/z) of the analyte. The following table summarizes the reported isotopic purity of this compound from various suppliers.
| Supplier/Source | Isotopic Purity/Enrichment | Chemical Purity | Notes |
| MedchemExpress | d4 = 99.56% (d0=0.06%, d1=0.01%, d2=0.37%, d3=0.00%)[1] | 99.74% (HPLC)[1] | Detailed isotopic distribution provided in the Certificate of Analysis. |
| Isotope Science / Alfa Chemistry | 98% D[2] | 95%[2] | Specifies the deuterium (B1214612) enrichment level. |
| LGC Standards | Not specified | >95% (HPLC)[3] | Chemical purity is provided, but specific isotopic purity is not detailed on the product page. |
Alternative Internal Standard Strategy: Derivatization with Isotopic Iodoacetamide (B48618)
An alternative to the direct use of a deuterated analogue is the derivatization of the analyte with a heavy-isotope labeled reagent. For MBT, a method utilizing isotopic iodoacetamide (13C2, D2-iodoacetamide) has been developed.[4][5][6][7] This approach creates an isotopically labeled MBT derivative that can be used as an internal standard.
| Feature | This compound (Direct Internal Standard) | Isotopic Iodoacetamide Derivatization |
| Principle | Direct addition of a deuterated analogue of the analyte. | Chemical reaction of the analyte with a heavy-isotope labeled reagent to form a labeled derivative. |
| Workflow | Simpler; direct addition to sample. | More complex; requires an additional derivatization step. |
| Correction for Analyte Loss | Corrects for loss during sample prep and analysis. | Corrects for loss during sample prep (post-derivatization) and analysis. |
| Potential for Isotopic Exchange | Low, as the deuterium atoms are on the stable phenyl ring. | The bond formed during derivatization is generally stable. |
| Commercial Availability | Readily available from multiple suppliers. | The isotopic derivatizing agent is commercially available. |
| Cost | Generally higher cost for the deuterated standard. | Potentially lower cost, depending on the price of the derivatizing agent and the complexity of the procedure. |
Experimental Protocols
Determination of Isotopic Purity of this compound
A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic purity of deuterated compounds.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion of this compound (expected m/z for [M+H]⁺ is approximately 172.03).
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.
-
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) suitable for NMR analysis.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the presence and quantity of residual protons in the deuterated positions.
-
Acquire a ²H (Deuterium) NMR spectrum to confirm the presence and location of the deuterium atoms.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals corresponding to the residual protons in the labeled positions and compare them to the integral of a non-deuterated proton in the molecule (e.g., the N-H proton) or an internal standard.
-
The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the labeling pattern.
-
Quantitative Analysis of MBT using this compound as an Internal Standard (LC-MS/MS)
This protocol outlines a typical workflow for the quantification of MBT in a biological matrix like urine.
-
Sample Preparation:
-
To 1 mL of urine sample, add a known amount of this compound internal standard solution.
-
If analyzing for total MBT, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate MBT and this compound.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
MBT: e.g., m/z 168 -> 135
-
This compound: e.g., m/z 172 -> 139
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of MBT to the peak area of this compound against the concentration of MBT standards.
-
Determine the concentration of MBT in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Workflow and Comparison
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem … [ouci.dntb.gov.ua]
- 7. Development of a Quantitative Method for Monitoring 2-Mercaptoben...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to GC-MS and LC-MS for Benzothiazole Analysis
Introduction
Benzothiazoles are a class of heterocyclic compounds widely used as vulcanization accelerators in rubber production, corrosion inhibitors in antifreeze, and as biocides and fungicides.[1][2] Their extensive use and potential for environmental persistence have led to their classification as emerging organic pollutants, necessitating sensitive and reliable analytical methods for their detection and quantification in various matrices.[1]
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is critical for accurate structural elucidation and quantification. The two most powerful and commonly employed methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your analytical needs.
Principle of Separation and Detection
The fundamental difference between GC-MS and LC-MS lies in the mobile phase used and the corresponding properties of the analytes they are best suited to analyze.
Gas Chromatography-Mass Spectrometry (GC-MS) GC separates compounds based on their volatility and boiling point. A sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Compounds that are more volatile and have weaker interactions with the stationary phase travel through the column faster. GC is ideal for analyzing volatile and thermally stable compounds.[3] For benzothiazoles, GC-MS often employs Electron Ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural identification.[4] For enhanced sensitivity, Selected Ion Monitoring (SIM) mode can be used, which focuses on specific fragment ions characteristic of the target analyte.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) LC separates compounds based on their polarity and partitioning between a liquid mobile phase and a solid stationary phase. This technique is highly versatile and particularly well-suited for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis.[6][7] For benzothiazole (B30560) analysis, LC is often coupled with tandem mass spectrometry (MS/MS) using a soft ionization technique like Electrospray Ionization (ESI).[1] ESI can be operated in either positive or negative ion mode. The choice depends on the analyte's structure; for instance, 2-aminobenzothiazole (B30445) is detected in positive mode, while more acidic compounds like benzothiazole-2-sulfonic acid and 2-hydroxybenzothiazole (B105590) are determined in negative ion mode.[3][8]
Logical Workflow for Benzothiazole Analysis
The general workflow for analyzing benzothiazoles involves several key steps, from sample collection to final data analysis. The choice between GC-MS and LC-MS influences the specifics of sample preparation and the chromatographic conditions.
Quantitative Performance Comparison
The sensitivity and effectiveness of an analytical method are often defined by parameters such as the Limit of Quantification (LOQ). The following tables summarize reported performance data for both GC-MS and LC-MS methods in various environmental matrices.
Table 1: Performance Data for GC-MS/MS Analysis of Benzothiazoles
| Analyte | Matrix | Sample Preparation | LOQ (ng/L or ng/g) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| 10 Benzothiazoles | Surface Water | Solid-Phase Extraction (SPE) | 0.01–2.12 ng/L | 70–130 | [9] |
| 10 Benzothiazoles | Wastewater | Solid-Phase Extraction (SPE) | 0.05–6.14 ng/L | 70–130 | [9] |
| 10 Benzothiazoles | Sediment | UE-SPE / PLE | 0.04–5.88 ng/g | 70–130 | [9] |
| 10 Benzothiazoles | Sludge | UE-SPE / PLE | 0.22–6.61 ng/g | 70–130 | [9] |
| Various BTHs | Seawater | Solid-Phase Extraction (SPE) | 0.03–0.47 ng/g (LOD) | 67–102 | [10] |
| Various BTHs | Sediment | Solid-Phase Extraction (SPE) | 0.01–0.58 ng/g (LOD) | 77–102 | [10] |
(UE-SPE: Ultrasonic Extraction-Solid-Phase Extraction; PLE: Pressurized Liquid Extraction)
Table 2: Performance Data for LC-MS/MS Analysis of Benzothiazoles
| Analyte | Matrix | Sample Preparation | LOQ (ng/L or ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| 6 Benzothiazoles | Treated Wastewater | Solid-Phase Extraction (SPE) | 20–200 ng/L | Not Specified | [3][8] |
| 6 Benzothiazoles | Surface Water | Mixed-Mode SPE | 0.002–0.29 ng/mL | 80–100 | [11] |
| 6 Benzothiazoles | Urban Wastewater | Mixed-Mode SPE | 0.002–0.29 ng/mL | Not Specified | [11] |
| 5 Benzothiazoles | Human Urine | Solid-Phase Extraction (SPE) | 0.07–4.0 ng/mL (LOD) | Not Specified | [12] |
| 5 Benzothiazoles | Human Urine | Liquid-Liquid Extraction (LLE) | 0.04–6.4 ng/mL (LOD) | Not Specified |[12] |
Method Selection: Choosing the Right Technique
The decision to use GC-MS or LC-MS depends heavily on the specific physicochemical properties of the target benzothiazole derivatives and the analytical objectives. LC-MS is generally more versatile, especially for analyzing a mixture of parent compounds and their more polar metabolites, which are common in environmental and biological samples.[3] GC-MS is a powerful alternative, particularly when high separation efficiency for isomers is needed and the analytes are sufficiently volatile.[3][10]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis based on published literature.
Sample Preparation
Effective sample preparation is key to removing interfering matrix components and concentrating the target analytes.
-
Aqueous Samples (Wastewater, Surface Water): Solid-Phase Extraction (SPE) is the most widely used technique.[1]
-
Sorbent: Mixed-mode cation exchange (e.g., Oasis MCX) or anion exchange (e.g., Oasis MAX) cartridges are effective for retaining a range of benzothiazoles.[11][13] Polymeric sorbents are also commonly used.[3][8]
-
Procedure: The water sample pH is often adjusted (e.g., to pH 3) to optimize analyte retention on the sorbent.[13] After loading the sample, the cartridge is washed to remove interferences, and the analytes are then eluted with an organic solvent mixture (e.g., methanol-acetone).[11]
-
-
Solid Samples (Sediment, Sludge, Dust):
-
Extraction: Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE) are commonly employed to extract benzothiazoles from the solid matrix into a solvent.[1][9]
-
Clean-up: The resulting organic extract is often concentrated and further purified using an SPE cartridge to remove remaining matrix components before instrumental analysis.[9][13]
-
GC-MS/MS Protocol
-
Chromatography System: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).[9]
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.5 µm), is commonly used.[14]
-
Injection: 1 µL in splitless mode.[14]
-
Carrier Gas: Helium at a constant flow of 0.8-1.0 mL/min.[14]
-
Oven Temperature Program: An example program is: hold at 150°C for 5 min, ramp at 10°C/min to 300°C, and hold for 10 min.[14]
-
Mass Spectrometry:
LC-MS/MS Protocol
-
Chromatography System: High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 or C8 column (e.g., 50 x 2.1 mm, 3 µm) is typical.[4][15]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing 0.1% formic acid to aid in protonation.[15]
-
Injection Volume: 5 µL.[15]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes to cover a wide range of benzothiazole derivatives.[8][15]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[15]
-
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of benzothiazoles. The optimal choice is dictated by the specific goals of the study and the nature of the analytes.
-
LC-MS/MS is generally the more versatile and often more sensitive method, capable of analyzing a broad range of benzothiazoles, including polar and non-volatile metabolites, without the need for derivatization.[6][14] Its main challenge is the potential for matrix effects, which can be managed through effective sample clean-up and the use of isotopically labeled internal standards.[6]
-
GC-MS remains a robust and reliable technique, particularly for volatile benzothiazoles. Its advantages include excellent chromatographic resolution, which is beneficial for separating isomers, and often reduced matrix effects compared to ESI-based LC-MS.[3][10] However, its applicability is limited to thermally stable compounds, and derivatization may be required for more polar analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzothiazoles and benzotriazoles by using ionic liquid stationary phases in gas chromatography mass spectrometry. Application to their characterization in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mac-mod.com [mac-mod.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzothiazolethiol-d4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Benzothiazolethiol-d4, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Hazard Profile Summary:
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction.[1][2] | Skin Sensitization (Category 1)[2] |
| Very toxic to aquatic life with long lasting effects.[1][2] | Acute and Chronic Aquatic Hazard (Category 1)[2] |
| Toxic if swallowed or in contact with skin.[3] | Acute Toxicity, Oral & Dermal (Category 3)[3] |
| Causes serious eye irritation.[3][4] | Serious Eye Damage/Eye Irritation (Category 2/2A)[3][4] |
| Harmful if inhaled.[3][4] | Acute Toxicity, Inhalation (Category 4)[3][4] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles or a face shield.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: When handling the powder form or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the waste. Determine if the this compound is in a pure form, a solution, or mixed with other chemical waste.
-
Segregate the waste stream. Do not mix this compound waste with incompatible materials. It should be kept away from strong oxidizing agents and highly alkaline or acidic materials.[4]
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard").
3. On-site Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from drains and sources of ignition.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for 2-Benzothiazolethiol.
-
Recommended disposal methods often involve high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
In Case of a Spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, prevent the spill from spreading and from entering drains.[2][5]
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[2][5]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Benzothiazolethiol-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzothiazolethiol-d4. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure a safe laboratory environment.
GHS Hazard Information
The GHS classification for 2-Mercaptobenzothiazole, and by extension this compound, is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2][3] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] |
GHS Pictograms:
| Pictogram | Description |
|
| Exclamation Mark |
|
| Environment |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4] A face shield should be worn if there is a splash hazard. | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, PVC, or neoprene).[1] A flame-resistant lab coat or overalls should be worn to prevent skin contact.[5] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient to control dust or aerosols.[4] | Minimizes inhalation of harmful dust or aerosols. |
| Hand Protection | Impervious gloves such as polyvinyl chloride (PVC), nitrile rubber (NBR), or polychloroprene (CR).[1] | Essential for preventing direct skin contact. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The first rinse of any contaminated glassware must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[9]
-
Disposal Procedure:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company.[1][3]
-
Do not dispose of this chemical down the drain or in the regular trash.[3][6]
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling of this compound.
References
- 1. redox.com [redox.com]
- 2. cpachem.com [cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE [chemicalsafety.ilo.org]
- 7. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
